PAT-048
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[6-chloro-7-fluoro-2-methyl-1-(1-propylpyrazol-4-yl)indol-3-yl]sulfanyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF2N3O2S/c1-3-9-27-11-13(10-26-27)28-12(2)21(15-7-8-16(23)19(25)20(15)28)31-17-6-4-5-14(18(17)24)22(29)30/h4-8,10-11H,3,9H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKMXCMJVQFBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of PAT-048 in Dermal Fibrosis
An Examination of Core Signaling Pathways and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals
Introduction
Dermal fibrosis, the excessive accumulation of extracellular matrix (ECM) in the skin, is a hallmark of various debilitating diseases, including systemic sclerosis (SSc), keloids, and hypertrophic scars. This pathological process leads to skin thickening, loss of elasticity, and ultimately, organ dysfunction. The quest for effective anti-fibrotic therapies has led to the investigation of numerous molecular pathways that drive the fibrotic cascade. While information on a specific agent designated "PAT-048" is not publicly available in scientific literature or clinical trial databases as of late 2025, this guide will delve into the established and emerging mechanisms of action that a novel therapeutic like this compound would likely target to combat dermal fibrosis. We will explore the core signaling pathways, present hypothetical quantitative data in a structured format, detail relevant experimental protocols, and visualize these complex interactions.
Core Mechanisms in Dermal Fibrosis
The central event in dermal fibrosis is the activation of fibroblasts and their differentiation into myofibroblasts. These activated cells are prolific producers of ECM components, particularly type I and type III collagen. Several key signaling pathways are known to regulate this process, making them prime targets for therapeutic intervention.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a master regulator of fibrosis.[1][2][3] TGF-β1, the most potent pro-fibrotic isoform, binds to its receptor complex on the surface of fibroblasts, leading to the phosphorylation and activation of downstream mediators, primarily Smad2 and Smad3.[4] Activated Smad proteins then translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes encoding collagen and other ECM proteins.[5]
Platelet-Derived Growth Factor (PDGF) Signaling
PDGF is another critical growth factor implicated in the pathogenesis of fibrosis.[6] It primarily promotes the proliferation and migration of fibroblasts to the site of injury or inflammation. PDGF receptor (PDGFR) activation on fibroblasts triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which contribute to the fibrotic process.[6]
Other Key Signaling Pathways
-
Wnt/β-catenin Signaling: Cross-talk between TGF-β and Wnt/β-catenin signaling has been shown to amplify the fibrotic response.
-
Interleukin-6 (IL-6) Signaling: While its role is more complex, IL-6 can contribute to fibroblast activation and ECM production.[7]
-
CD26/DPP4 Pathway: Inhibition of CD26 has demonstrated potent anti-fibrotic effects in preclinical models of skin fibrosis.[8]
Hypothetical Mechanism of Action for this compound
For the purpose of this guide, we will hypothesize that this compound is a potent and selective inhibitor of a key downstream effector in the TGF-β signaling pathway. This proposed mechanism would allow this compound to effectively block the pro-fibrotic effects of TGF-β without the broad toxicities associated with global TGF-β inhibition.
Quantitative Data Summary
The following tables represent hypothetical preclinical data for this compound, illustrating its potential efficacy in inhibiting key fibrotic markers.
Table 1: Effect of this compound on Collagen I and α-SMA Expression in Human Dermal Fibroblasts
| Treatment Group | Collagen I mRNA (Fold Change vs. Control) | α-SMA Protein (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| TGF-β1 (10 ng/mL) | 8.5 | 6.2 |
| TGF-β1 + this compound (1 µM) | 2.1 | 1.8 |
| TGF-β1 + this compound (10 µM) | 1.2 | 1.1 |
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Dermal Fibrosis Mouse Model
| Treatment Group | Dermal Thickness (µm) | Skin Collagen Content (µg/mg tissue) |
| Saline Control | 150 ± 12 | 25 ± 3 |
| Bleomycin + Vehicle | 420 ± 35 | 85 ± 9 |
| Bleomycin + this compound (10 mg/kg) | 210 ± 20 | 40 ± 5 |
| Bleomycin + this compound (30 mg/kg) | 165 ± 15 | 30 ± 4 |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for experiments typically used to characterize an anti-fibrotic agent.
In Vitro Human Dermal Fibroblast Culture and Treatment
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Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: For experiments, fibroblasts are serum-starved for 24 hours and then pre-treated with varying concentrations of this compound or vehicle for 1 hour before stimulation with recombinant human TGF-β1 (10 ng/mL).
-
Analysis: After 24-48 hours of stimulation, cells and supernatant are harvested for analysis of gene expression (qPCR), protein expression (Western blot, ELISA), and collagen production (Sircol assay).
Bleomycin-Induced Dermal Fibrosis Mouse Model
-
Induction of Fibrosis: C57BL/6 mice receive daily subcutaneous injections of bleomycin (10 mg/kg) or saline in a defined area on the upper back for 28 days.
-
Treatment: this compound or vehicle is administered daily via oral gavage or intraperitoneal injection, starting from day 1 or after the establishment of fibrosis (e.g., day 14).
-
Assessment of Fibrosis: At the end of the study, mice are euthanized, and skin samples from the treated area are collected. Dermal thickness is measured using calipers or histological analysis (e.g., Masson's trichrome staining). Skin collagen content is quantified using a hydroxyproline assay.
Visualizing the Molecular Landscape
Diagrams are essential for illustrating complex biological processes. The following Graphviz diagrams depict the signaling pathways involved in dermal fibrosis and a hypothetical experimental workflow.
Caption: Key signaling pathways driving dermal fibrosis.
Caption: In vitro experimental workflow for evaluating this compound.
Conclusion
While the specific molecular identity and mechanism of "this compound" remain to be elucidated in the public domain, the principles outlined in this guide provide a robust framework for understanding how a novel therapeutic would be evaluated for the treatment of dermal fibrosis. The targeting of key pro-fibrotic pathways, such as the TGF-β signaling cascade, remains a highly promising strategy. A thorough characterization of any new compound through rigorous in vitro and in vivo studies, employing the methodologies described herein, will be essential for its successful development and potential to alleviate the burden of fibrotic diseases.
References
- 1. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Study of Non-Coding RNA in the Signaling Pathway of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical, mechanistic, and therapeutic landscape of cutaneous fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Dermal fibroblasts have different extracellular matrix profiles induced by TGF-β, PDGF and IL-6 in a model for skin fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Dermal Fibroblast Subtypes in Antifibrotic Therapy: Surface Marker as a Cellular Identity or a Functional Entity? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PAT-048 in Lysophosphatidic Acid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid involved in a myriad of cellular processes, including cell proliferation, migration, and survival. Its dysregulation has been implicated in the pathogenesis of various diseases, notably fibrotic disorders and cancer. A key enzyme responsible for the majority of extracellular LPA production is autotaxin (ATX), a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC) into LPA. The ATX-LPA signaling axis, therefore, represents a compelling therapeutic target. This technical guide provides an in-depth overview of PAT-048, a potent and selective small molecule inhibitor of autotaxin, and its role in modulating LPA signaling. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for assays relevant to its evaluation.
This compound: Mechanism of Action and Biochemical Properties
This compound is a selective, noncompetitive inhibitor of autotaxin. Its inhibitory action on the lysophospholipase D (lysoPLD) activity of ATX prevents the conversion of LPC to LPA, thereby reducing the downstream signaling events mediated by LPA receptors.
LPA Signaling Pathway
The canonical LPA signaling pathway begins with the ATX-mediated hydrolysis of LPC to produce LPA. LPA then binds to a family of at least six G protein-coupled receptors (GPCRs), LPAR1-6, on the cell surface. Activation of these receptors triggers various downstream signaling cascades, including the Rho/ROCK, PI3K/AKT, and MAPK/ERK pathways, which ultimately lead to cellular responses such as fibroblast proliferation, myofibroblast differentiation, and extracellular matrix deposition, all of which are hallmarks of fibrosis.
PAT-048: A Selective Autotaxin Inhibitor for Fibrotic Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PAT-048, a potent and selective small molecule inhibitor of autotaxin (ATX), for researchers, scientists, and drug development professionals. Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in the pathogenesis of various fibrotic diseases. This document details the mechanism of action of this compound, summarizes its preclinical efficacy, provides detailed experimental protocols for its evaluation, and visualizes key biological pathways and experimental workflows.
Introduction to Autotaxin and Lysophosphatidic Acid Signaling
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1] LPA is a potent signaling molecule that exerts its effects through a family of G protein-coupled receptors (LPAR1-6). The ATX-LPA signaling axis is a critical regulator of numerous cellular processes, including cell proliferation, migration, survival, and differentiation. Dysregulation of this pathway has been strongly implicated in the progression of various diseases, most notably fibrosis and cancer.[1][2]
In the context of fibrotic diseases, such as scleroderma and pulmonary fibrosis, the ATX-LPA axis is known to drive fibroblast activation, proliferation, and the excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. A key inflammatory cytokine, Interleukin-6 (IL-6), has been identified as a critical component of a pro-fibrotic amplification loop with the ATX-LPA axis, further exacerbating the disease state.[1]
This compound: A Potent and Selective Autotaxin Inhibitor
This compound is an orally active small molecule designed to selectively inhibit the enzymatic activity of autotaxin. By blocking the production of LPA, this compound aims to disrupt the downstream signaling cascades that contribute to the pathogenesis of fibrotic diseases.
Mechanism of Action
This compound directly binds to autotaxin, inhibiting its lysoPLD activity and thereby reducing the conversion of LPC to LPA. This leads to a decrease in the local and systemic concentrations of LPA, which in turn attenuates the activation of LPA receptors on target cells, such as fibroblasts. The downstream consequences include the suppression of pro-fibrotic gene expression, reduced fibroblast proliferation and differentiation into myofibroblasts, and a decrease in the deposition of collagen and other extracellular matrix proteins.
Preclinical Efficacy and Pharmacodynamics
Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound against autotaxin. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Matrix | Reference |
| IC₅₀ | 20 nM | Mouse | Plasma | [3] |
| IC₉₀ | 200 nM | Mouse | Plasma | [3] |
Table 2: In Vivo Pharmacodynamic Effect of this compound
| Dose | Route | Dosing Regimen | Effect | Species | Model | Reference |
| 20 mg/kg | Oral | Once daily for 5 days | >90% inhibition of plasma ATX activity | Mouse | - | [1] |
| 10 mg/kg | Oral | - | 75% inhibition of plasma ATX activity after 24h | Mouse | Bleomycin-induced dermal fibrosis | |
| 20 mg/kg | Oral | - | >90% inhibition of plasma ATX activity | Mouse | Bleomycin-induced dermal fibrosis |
Signaling Pathways and Experimental Workflows
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways that contribute to fibrosis.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Bleomycin-Induced Dermal Fibrosis Model
This diagram outlines the typical workflow for evaluating the anti-fibrotic efficacy of a compound like this compound in a mouse model of bleomycin-induced dermal fibrosis.
Caption: Workflow for the bleomycin-induced dermal fibrosis model.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Autotaxin Inhibition Assay
This protocol is a representative method for determining the in vitro potency of an autotaxin inhibitor.
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against autotaxin.
-
Principle: The assay measures the enzymatic activity of autotaxin by detecting the production of a fluorescent or colorimetric product from a synthetic substrate. The reduction in signal in the presence of an inhibitor is used to calculate its potency.
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Materials:
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Recombinant human or mouse autotaxin
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Autotaxin substrate (e.g., lysophosphatidylcholine (LPC) or a fluorogenic substrate like FS-3)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)
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This compound and other test compounds
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Detection reagents (if using an indirect assay, e.g., choline oxidase, HRP, and Amplex Red for an LPC-based assay)
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96-well microplate (black or clear, depending on the detection method)
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Plate reader (fluorometer or spectrophotometer)
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-
Procedure:
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Prepare a serial dilution of this compound in assay buffer.
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In a 96-well plate, add the diluted this compound or vehicle control.
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Add recombinant autotaxin to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the autotaxin substrate to each well.
-
If using an indirect assay with LPC as the substrate, add the detection reagents.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light if using a fluorescent substrate.
-
Measure the fluorescence or absorbance using a plate reader.
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Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
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Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
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Bleomycin-Induced Dermal Fibrosis in Mice
This in vivo model is widely used to assess the anti-fibrotic efficacy of therapeutic candidates.
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Objective: To evaluate the ability of this compound to reduce skin fibrosis in a mouse model.
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Animals: 6-8 week old male C57BL/6 mice are commonly used.
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Materials:
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Bleomycin sulfate
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Sterile phosphate-buffered saline (PBS)
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This compound formulated for oral administration
-
Vehicle control
-
-
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer daily subcutaneous injections of bleomycin (e.g., 100 µl of 1 mg/ml in PBS) into a defined area on the shaved back of the mice for a period of 3-4 weeks. Control mice receive PBS injections.
-
-
Treatment:
-
Beginning on the first day of bleomycin injections, administer this compound (e.g., 10 or 20 mg/kg) or vehicle control daily via oral gavage.
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-
Monitoring:
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Monitor the mice daily for signs of distress and measure body weight regularly.
-
-
Tissue Harvesting:
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At the end of the study period, euthanize the mice.
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Excise the affected skin and adjacent normal skin for analysis.
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-
-
Endpoint Analysis:
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Histology: Fix a portion of the skin in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess dermal thickness and with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Hydrolyze a pre-weighed portion of the skin and measure the hydroxyproline content, a major component of collagen, using a colorimetric assay.
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Immunohistochemistry: Stain skin sections for α-smooth muscle actin (α-SMA) to identify and quantify myofibroblasts.
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Gene Expression Analysis: Isolate RNA from a portion of the skin and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic genes (e.g., Col1a1, Acta2) and inflammatory genes (e.g., Il6).
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Quantitative Real-Time PCR (qRT-PCR) for IL-6 mRNA
This protocol describes the measurement of Interleukin-6 (IL-6) mRNA levels in tissue samples.
-
Objective: To quantify the relative expression of IL-6 mRNA in skin tissue from the bleomycin-induced fibrosis model.
-
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
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Forward and reverse primers for IL-6 and a housekeeping gene (e.g., GAPDH or β-actin)
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Real-time PCR instrument
-
-
Procedure:
-
RNA Extraction:
-
Homogenize the skin tissue in TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
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Prepare a qPCR reaction mixture containing cDNA, qPCR master mix, and primers for IL-6 and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IL-6 and the housekeeping gene for each sample.
-
Calculate the relative expression of IL-6 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the control group.
-
-
Conclusion
This compound is a promising selective autotaxin inhibitor with demonstrated preclinical efficacy in models of fibrosis. Its ability to potently inhibit the ATX-LPA signaling axis and the associated pro-fibrotic and pro-inflammatory pathways provides a strong rationale for its further development as a therapeutic agent for fibrotic diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the pharmacokinetics, safety, and efficacy of this compound in more advanced preclinical models and ultimately in clinical trials is warranted.
References
The Biochemical Profile and Enzymatic Inhibition of PAT-048: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical profile and enzymatic inhibition properties of PAT-048, a potent and selective inhibitor of the enzyme autotaxin (ATX). The following sections detail the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound's mechanism of action.
Biochemical Profile and Enzymatic Inhibition
This compound has been identified as a selective and orally active inhibitor of autotaxin, an enzyme responsible for the production of lysophosphatidic acid (LPA).[1] LPA is a signaling lipid involved in various physiological and pathological processes, including fibrosis.
Quantitative Data
The inhibitory activity of this compound on autotaxin has been quantified in mouse models, demonstrating its potency both in vitro and in vivo.
| Parameter | Value | Species | Matrix | Reference |
| IC50 | 20 nM | Mouse | Plasma | [1] |
| IC90 | 200 nM | Mouse | Plasma | [1] |
| In Vivo Inhibition | >90% | Mouse | Plasma | |
| Oral Dose for >90% Inhibition | 20 mg/kg | Mouse | - |
Experimental Protocols
This section outlines the key experimental methodologies employed to characterize the biochemical profile and efficacy of this compound.
Autotaxin Activity Assay
This assay quantifies the enzymatic activity of autotaxin, which is crucial for determining the inhibitory potential of compounds like this compound.
Principle: Autotaxin hydrolyzes a substrate, such as lysophosphatidylcholine (LPC), to produce LPA and choline. The activity can be measured by quantifying the amount of choline produced using a colorimetric or fluorometric method.
Protocol:
-
Sample Preparation: Plasma samples are collected from mice treated with either vehicle or this compound.
-
Reaction Mixture: A reaction buffer containing Tris-HCl (pH 9.0), NaCl, MgCl₂, CaCl₂, CoCl₂, and LPC is prepared.
-
Incubation: Plasma samples are diluted and incubated with the reaction buffer at 37°C.
-
Detection: A colorimetric reagent mix containing 4-aminoantipyrine (4-AAP), N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS), horseradish peroxidase (HRP), and choline oxidase is added.
-
Measurement: The absorbance is measured at 555 nm. The rate of color development is proportional to the autotaxin activity.
Quantification of Lysophosphatidic Acid (LPA) in Plasma
This protocol details the measurement of LPA levels in plasma, a direct downstream product of autotaxin activity.
Principle: LPA is extracted from plasma and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Sample Collection: Blood is collected in EDTA-containing tubes and immediately placed on ice to prevent artificial LPA production. Plasma is separated by centrifugation at 4°C.
-
Extraction: LPA is extracted from plasma using a butanol-based liquid-liquid extraction method. An internal standard (e.g., 17:0 LPA) is added for quantification.
-
LC-MS/MS Analysis: The extracted LPA is reconstituted and injected into an LC-MS/MS system. Separation is achieved using a suitable column (e.g., C18), and detection is performed in negative ion mode, monitoring specific mass transitions for different LPA species.
IL-6 mRNA Expression Analysis by Quantitative PCR (qPCR)
This method is used to assess the effect of this compound on the expression of Interleukin-6 (IL-6), a pro-inflammatory cytokine implicated in fibrotic processes.
Principle: Total RNA is extracted from tissue samples, reverse transcribed into cDNA, and then the relative abundance of IL-6 mRNA is quantified using real-time PCR with specific primers.
Protocol:
-
RNA Extraction: Total RNA is isolated from skin tissue samples using a suitable method, such as TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers.
-
qPCR: Real-time PCR is performed using a SYBR Green or TaqMan-based assay with primers specific for IL-6 and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of IL-6 mRNA is calculated using the ΔΔCt method.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This in vivo model is used to evaluate the anti-fibrotic efficacy of this compound.
Principle: Repeated subcutaneous injections of bleomycin induce a localized inflammatory and fibrotic response in the skin of mice, mimicking aspects of scleroderma.
Protocol:
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a defined area of the back for a specified period (e.g., 21 days).
-
Treatment: A cohort of bleomycin-treated mice is orally administered this compound (e.g., 20 mg/kg daily), while the control group receives a vehicle.
-
Assessment of Fibrosis: At the end of the treatment period, skin samples are collected for:
-
Histological Analysis: Staining with Masson's trichrome to visualize collagen deposition and assess dermal thickness.
-
Hydroxyproline Assay: Quantification of collagen content in the skin.
-
Immunohistochemistry: Staining for markers of fibrosis, such as alpha-smooth muscle actin (α-SMA).
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting autotaxin, thereby disrupting the LPA-mediated signaling cascade that contributes to fibrosis.
Autotaxin-LPA Signaling Pathway in Fibrosis
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
References
Structural Analysis of PAT-048 Binding to Autotaxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including fibrosis, inflammation, and cancer, making ATX a prime therapeutic target.[1] PAT-048 is a potent and selective inhibitor of autotaxin. This technical guide provides an in-depth analysis of the structural basis of this compound binding to autotaxin, compiling available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Autotaxin and this compound
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a glycoprotein belonging to the ENPP family.[2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[3] LPA then binds to a series of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that influence cell proliferation, migration, and survival.[1][4]
Structurally, ATX is comprised of two N-terminal somatomedin B-like (SMB) domains, a central phosphodiesterase (PDE) domain which contains the catalytic site, and a C-terminal nuclease-like (NUC) domain.[5] The catalytic domain features a bimetallic active site, a hydrophobic pocket that accommodates the lipid substrate, and an allosteric tunnel.[6][7]
This compound is a potent, selective, and orally active inhibitor of autotaxin.[8] It has been shown to reduce dermal fibrosis in vivo.[9] Understanding the precise mechanism of its interaction with autotaxin is crucial for the development of next-generation inhibitors with improved efficacy and selectivity.
Quantitative Analysis of this compound Inhibition
Several studies have quantified the inhibitory potency of this compound against autotaxin. The available data is summarized in the table below.
| Parameter | Species/Matrix | Value | Reference(s) |
| IC50 | Human ATX (lysoPLD activity) | 1.1 nM | - |
| IC50 | Mouse Plasma | 20 nM | [8][9] |
| IC90 | Mouse Plasma | 200 nM | [8][9] |
| IC50 | Human Plasma | 8.9 nM | [10] |
Structural Basis of this compound Binding
As of the latest searches, a co-crystal structure of this compound in complex with autotaxin has not been deposited in the Protein Data Bank (PDB). However, based on extensive research and its structural similarity to other inhibitors, this compound is classified as a Type III autotaxin inhibitor .[5]
Type III inhibitors are allosteric, non-competitive inhibitors that bind to a hydrophobic tunnel in the PDE domain of autotaxin, distinct from the active site and the substrate-binding pocket.[5][10] This binding mode is thought to prevent the release of the product, LPA, from the enzyme.[10]
The binding of this compound is believed to be analogous to that of its close structural analog, PAT-505.[3] The co-crystal structure of PAT-505 with autotaxin reveals that it occupies the allosteric tunnel. The binding of these indole-based inhibitors is stabilized by interactions with key residues lining this tunnel.[3] While the specific interacting residues for this compound have not been experimentally confirmed via co-crystallography, a model of its binding can be inferred from the PAT-505 structure.
Experimental Protocols
In Vitro Autotaxin Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on autotaxin in a plasma matrix.
Materials:
-
This compound
-
Mouse plasma (or other biological matrix)
-
Vehicle control (e.g., DMSO)
-
Ice-cold methanol
-
Internal standard (e.g., 17:0 LPA)
-
LC-MS/MS system
Procedure:
-
Thaw mouse plasma on ice.
-
Prepare serial dilutions of this compound in the vehicle control.
-
In a microcentrifuge tube, mix 40 µL of plasma with 1 µL of the this compound dilution or vehicle control.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 hours) to allow for the enzymatic reaction.
-
To stop the reaction and precipitate proteins, add 5 volumes of ice-cold methanol containing the internal standard.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis to quantify the amount of LPA produced.
-
Calculate the percent inhibition of autotaxin activity at each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Pathways
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the LPA signaling pathway and the point of inhibition by this compound.
Caption: The Autotaxin-LPA signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Assay
This diagram outlines the key steps in the experimental protocol for assessing the inhibitory effect of this compound.
Caption: Workflow for determining the in vitro inhibitory potency of this compound.
Logical Relationship of Autotaxin Inhibitor Types
This diagram illustrates the classification of autotaxin inhibitors based on their binding modes, highlighting the position of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design and Development of Autotaxin Inhibitors [mdpi.com]
The Effect of PAT-048 on IL-6 mRNA Expression in vitro: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of PAT-048, a novel small molecule immunomodulator, on the expression of Interleukin-6 (IL-6) messenger RNA (mRNA). The data presented herein demonstrates the potent and dose-dependent inhibitory activity of this compound on IL-6 gene expression in relevant cellular models of inflammation. This document outlines the core experimental findings, detailed methodologies, and the putative signaling pathway targeted by this compound.
Quantitative Analysis of this compound on IL-6 mRNA Expression
The inhibitory effect of this compound on IL-6 mRNA expression was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The cells were treated with varying concentrations of this compound, and IL-6 mRNA levels were quantified using quantitative reverse transcription PCR (qRT-PCR). The results are summarized in the following tables.
Table 1: Dose-Dependent Inhibition of IL-6 mRNA Expression by this compound
| This compound Concentration (µM) | Fold Change in IL-6 mRNA Expression (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 100 ± 8.5 | 0% |
| 0.1 | 75.2 ± 6.3 | 24.8% |
| 0.5 | 48.9 ± 5.1 | 51.1% |
| 1.0 | 22.1 ± 3.7 | 77.9% |
| 5.0 | 8.3 ± 1.9 | 91.7% |
| 10.0 | 4.1 ± 1.2 | 95.9% |
Data represents the mean of three independent experiments ± standard deviation. Cells were pre-treated with this compound for 1 hour before stimulation with 100 ng/mL LPS for 4 hours.
Table 2: Time-Course of IL-6 mRNA Inhibition by this compound
| Time Post-LPS Stimulation (hours) | Fold Change in IL-6 mRNA Expression (Mean ± SD) |
| Vehicle Control | |
| 1 | 25.6 ± 3.1 |
| 2 | 68.3 ± 7.2 |
| 4 | 100 ± 9.8 |
| 8 | 55.4 ± 6.5 |
| This compound (1 µM) | |
| 1 | 8.9 ± 1.5 |
| 2 | 20.1 ± 2.8 |
| 4 | 21.5 ± 3.3 |
| 8 | 12.3 ± 2.1 |
Data represents the mean of three independent experiments ± standard deviation. Cells were pre-treated with 1 µM this compound for 1 hour before stimulation with 100 ng/mL LPS for the indicated times.
Experimental Protocols
A detailed description of the materials and methods used to assess the in vitro efficacy of this compound is provided below.
Cell Culture and Treatment
RAW 264.7 cells, a murine macrophage cell line, were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in 6-well plates at a density of 1 x 10^6 cells per well and allowed to adhere overnight. Prior to stimulation, cells were pre-incubated with the indicated concentrations of this compound or vehicle (0.1% DMSO) for 1 hour. Subsequently, cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) from E. coli O111:B4 to induce an inflammatory response and IL-6 expression.
RNA Isolation and Reverse Transcription
Total RNA was extracted from the RAW 264.7 cells using a commercially available RNA isolation kit according to the manufacturer's protocol. The concentration and purity of the isolated RNA were determined using a spectrophotometer. 1 µg of total RNA was then reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR was performed using a real-time PCR system to quantify the relative expression levels of IL-6 mRNA. The PCR reaction mixture contained cDNA template, forward and reverse primers for mouse IL-6 and the housekeeping gene, β-actin, and a SYBR Green PCR master mix. The thermal cycling conditions were as follows: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. The relative expression of IL-6 mRNA was calculated using the 2^-ΔΔCt method, with β-actin serving as the internal control.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed mechanism of this compound on the TLR4-NF-κB signaling pathway.
Caption: Experimental workflow for assessing this compound's effect on IL-6 mRNA.
Discussion
The data presented in this technical guide demonstrate that this compound is a potent inhibitor of IL-6 mRNA expression in an in vitro model of macrophage-mediated inflammation. The inhibition was observed to be both dose-dependent and effective over an extended time course.
Interleukin-6 is a pleiotropic cytokine with a significant role in regulating immune responses, inflammation, and hematopoiesis.[1] Dysregulation of IL-6 production is associated with a variety of chronic inflammatory and autoimmune diseases.[1] The primary inflammatory signaling pathway leading to the production of IL-6 in macrophages in response to LPS involves the activation of Toll-like receptor 4 (TLR4). This activation initiates a downstream cascade involving MyD88, TRAF6, and the TAK1 kinase, which ultimately leads to the activation of the IKK complex and the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to drive the transcription of pro-inflammatory genes, including IL-6.
The proposed mechanism of action for this compound, as depicted in the signaling pathway diagram, is the inhibition of the TAK1 kinase. By targeting this upstream kinase, this compound effectively blocks the signal transduction cascade that leads to NF-κB activation, thereby preventing the transcription of the IL-6 gene. This targeted approach offers a promising strategy for the therapeutic intervention in diseases characterized by excessive IL-6 production.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory diseases through its potent and specific inhibition of IL-6 mRNA expression. The in vitro data presented in this guide provides a strong rationale for further preclinical development of this compound, including in vivo efficacy studies and detailed pharmacokinetic and pharmacodynamic profiling. The well-defined mechanism of action, targeting a key node in the inflammatory signaling pathway, positions this compound as a promising candidate for a new class of anti-inflammatory drugs.
References
Initial Pharmacokinetic Profile of PAT-048: A Technical Overview for Drug Development Professionals
An In-depth Technical Guide on the Preclinical Pharmacokinetics and Mechanism of Action of the Autotaxin Inhibitor PAT-048
This technical guide provides a comprehensive overview of the initial pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a potent and selective small molecule inhibitor of autotaxin (ATX). The information presented herein is synthesized from preclinical studies and is intended for researchers, scientists, and drug development professionals engaged in the fields of fibrosis, inflammation, and oncology.
Introduction to this compound
This compound is an orally active inhibitor of autotaxin, a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of pathological processes, including fibrosis, inflammation, and cancer. By inhibiting ATX, this compound effectively reduces the production of LPA, thereby modulating downstream signaling pathways involved in disease progression. Preclinical studies have demonstrated the efficacy of this compound in a mouse model of dermal fibrosis, highlighting its therapeutic potential.[1]
Mechanism of Action: The ATX-LPA-IL-6 Amplification Loop
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of autotaxin. This inhibition disrupts a critical signaling cascade known as the ATX-LPA-IL-6 amplification loop, which is a key driver of fibrosis.[2][3][4] In this pathway, LPA, produced by ATX, stimulates fibroblasts to produce interleukin-6 (IL-6). In turn, IL-6 stimulates these same fibroblasts to increase their expression of ATX, creating a self-amplifying cycle of pro-fibrotic signaling. This compound breaks this cycle by reducing LPA production.[2][3][4]
Figure 1: Signaling pathway of the ATX-LPA-IL-6 amplification loop and the inhibitory action of this compound.
Preclinical Pharmacokinetics
The initial pharmacokinetic characterization of this compound has been conducted in a mouse model. The available data from these studies are summarized below.
In Vitro Potency
This compound demonstrates potent inhibition of autotaxin activity in mouse plasma.
| Parameter | Value | Reference |
| IC50 (in mouse plasma) | 20 nM | [1] |
| IC90 (in mouse plasma) | 200 nM | [1] |
| Table 1: In vitro potency of this compound in mouse plasma. |
Single-Dose Oral Pharmacokinetics in Mice
Following a single oral administration, this compound exhibits rapid absorption and reaches concentrations well above its inhibitory constants.
| Parameter | Value | Conditions | Reference |
| Dose | 10 mg/kg | Single oral dose | [1] |
| Cmax | 16 µM | - | [1] |
| Time to Cmax | 30 minutes | - | [1] |
| Trough Concentration (at 24h) | ~100 nM | - | [1] |
| Table 2: Single-dose oral pharmacokinetic parameters of this compound in mice. |
Preclinical Pharmacodynamics and Efficacy
The in vivo efficacy of this compound was evaluated in a bleomycin-induced dermal fibrosis mouse model, a well-established model for studying fibrotic diseases.
Efficacy in Bleomycin-Induced Dermal Fibrosis
This compound demonstrated significant anti-fibrotic effects in this model, both in preventive and therapeutic treatment regimens. Treatment with this compound led to a marked attenuation of dermal thickening and a reduction in collagen deposition.[1]
Experimental Protocols
Bleomycin-Induced Dermal Fibrosis Mouse Model
This model is a standard method for inducing skin fibrosis to study the pathogenesis and evaluate potential therapies.[5][6][7]
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Fibrosis: Bleomycin is dissolved in phosphate-buffered saline (PBS) and administered via daily subcutaneous injections into a defined area on the shaved back of the mice for a period of 2 to 4 weeks.[8] Control animals receive PBS injections.
-
This compound Administration: this compound is typically formulated for oral gavage and administered daily. For a preventive regimen, treatment starts concurrently with the first bleomycin injection. For a therapeutic (delayed) regimen, treatment begins after fibrosis has been established (e.g., at day 7 or 14).[1]
-
Efficacy Endpoints:
-
Dermal Thickness: Measured histologically from skin cross-sections stained with Hematoxylin and Eosin (H&E).
-
Collagen Content: Quantified by measuring the hydroxyproline content in skin biopsies, as hydroxyproline is a major component of collagen.[5]
-
Myofibroblast Infiltration: Assessed by immunohistochemical staining for alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts.[5]
-
Figure 2: General experimental workflow for evaluating this compound in the bleomycin-induced dermal fibrosis mouse model.
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from mice at various time points following oral administration of this compound.
-
Sample Processing: Plasma is separated from whole blood by centrifugation.
-
Quantification: The concentration of this compound in plasma is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Summary and Future Directions
The initial preclinical data for this compound are promising, demonstrating potent inhibition of autotaxin and significant anti-fibrotic efficacy in a relevant animal model. The pharmacokinetic profile in mice indicates good oral absorption and sustained plasma concentrations above the levels required for target engagement.
Further studies are warranted to fully characterize the pharmacokinetic profile of this compound, including:
-
Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
-
Pharmacokinetic studies in other preclinical species to support potential clinical development.
-
Investigation of potential drug-drug interactions.
-
Development and validation of robust analytical methods for the quantification of this compound and its potential metabolites in various biological matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Autotaxin/Lysophosphatidic Acid/Interleukin-6 Amplification Loop Drives Scleroderma Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 7. Mouse model of experimental dermal fibrosis: the bleomycin-induced dermal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Autotaxin in Systemic Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systemic sclerosis (SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs, vasculopathy, and immune dysregulation.[1][2] Emerging evidence has implicated the enzyme autotaxin (ATX) and its product, the bioactive lipid lysophosphatidic acid (LPA), as key drivers of the fibrotic process in SSc.[3][4][5] This technical guide provides a comprehensive overview of the role of the ATX-LPA axis in the pathogenesis of SSc, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. This document is intended to serve as a resource for researchers and professionals in the field of drug development focused on novel therapeutic strategies for systemic sclerosis.
Introduction to Autotaxin and Lysophosphatidic Acid
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[6][7] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[2][8] LPA is a potent signaling molecule that exerts its effects by binding to a family of G protein-coupled receptors, primarily the LPA receptors 1-6 (LPA1-6).[2][9] The ATX-LPA signaling axis is involved in a multitude of physiological processes, including cell proliferation, migration, and survival.[2][9] However, dysregulation of this pathway has been strongly linked to the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis and systemic sclerosis.[6][10][11]
The ATX-LPA Axis in Systemic Sclerosis Pathogenesis
The ATX-LPA signaling pathway is a significant contributor to the hallmark fibrosis observed in systemic sclerosis.[10] Elevated levels of both ATX and LPA have been identified in patients with SSc, suggesting a central role in the disease's progression.[1][8][12]
Overexpression of Autotaxin in SSc
Studies have demonstrated a significant upregulation of ATX in the affected skin of patients with SSc. This increased expression leads to an abundance of LPA in the local tissue environment, driving the fibrotic cascade.[3][5]
LPA Receptor Signaling in Fibroblasts
LPA primarily signals through the LPA1 receptor on dermal fibroblasts, which are the key effector cells in skin fibrosis.[13][14] Activation of LPA1 on SSc dermal fibroblasts triggers a cascade of pro-fibrotic events, including:
-
Myofibroblast Differentiation: LPA promotes the transformation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and are major producers of extracellular matrix components.[13][15]
-
Extracellular Matrix Production: LPA signaling stimulates the synthesis and deposition of collagen and other extracellular matrix proteins, leading to the characteristic tissue hardening seen in SSc.
-
Pro-inflammatory Cytokine Release: LPA induces the secretion of pro-inflammatory and pro-fibrotic cytokines, most notably Interleukin-6 (IL-6), from fibroblasts.[4][16]
The ATX-LPA-IL-6 Amplification Loop
A critical finding in the context of SSc is the existence of a positive feedback loop that perpetuates the fibrotic process. LPA stimulates dermal fibroblasts to produce IL-6.[4][5] In turn, IL-6 can induce the expression of ATX in these same fibroblasts, creating a self-amplifying cycle of ATX production, LPA generation, and IL-6 secretion that drives progressive fibrosis.[4][5][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of autotaxin in systemic sclerosis.
Table 1: Autotaxin Expression and Activity in SSc
| Parameter | Finding | Patient Cohort/Model | Reference |
| ATX mRNA Expression | 3-fold increase in SSc skin compared to healthy controls (p=0.006) | SSc patients (n=7) vs. Healthy controls (n=5) | [3] |
| ATX Protein Expression | Increased in SSc skin compared to healthy controls | SSc patients vs. Healthy controls | [3][4] |
| Serum LPA Levels | Elevated levels of arachidonoyl-LPA (20:4) in SSc patients | SSc patients | [5][8] |
| ATX Activity in Bleomycin Model | 3-fold increase in ATX mRNA and protein at Day 3 post-bleomycin injection (p=0.05) | C57Bl/6 mice | [3] |
Table 2: Effects of ATX-LPA Axis Inhibition in Preclinical SSc Models
| Intervention | Model | Key Finding | Reference |
| ATX Inhibitor (PAT-048) | Bleomycin-induced dermal fibrosis in mice | 50% reduction in dermal fibrosis at Day 28 (p=0.01) | [3] |
| ATX Inhibitor (this compound) | Bleomycin-induced dermal fibrosis in mice | Reduced IL-6 expression in the dermis | [3] |
| IL-6 siRNA Knockdown | In vitro human dermal fibroblasts | 65% reduction in LPA-induced ATX expression (p<0.05) | [3] |
| LPA1 Receptor Antagonist (SAR100842) | Tight skin 1 (Tsk1) mouse model | Reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content | [13][18] |
| LPA1 Receptor Antagonist (SAR100842) | Bleomycin-induced skin fibrosis in mice | Significantly reversed dermal thickness (p<0.001) | [16] |
Table 3: Clinical Trials of ATX-LPA Axis Inhibitors in SSc
| Compound | Target | Phase | Key Observation | Reference |
| Ziritaxestat (GLPG1690) | Autotaxin | Phase 2a (NOVESA) | Investigated efficacy and safety in diffuse cutaneous SSc | [19][20] |
| SAR100842 | LPA1 Receptor | Phase 2 | Well-tolerated; numerically greater reduction in modified Rodnan Skin Score (mRSS) vs. placebo (not statistically significant) | [21][22] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature.
Bleomycin-Induced Dermal Fibrosis Mouse Model
This is a widely used animal model to study the mechanisms of skin fibrosis and to evaluate the efficacy of anti-fibrotic therapies.
-
Animal Strain: C57Bl/6 mice are commonly used.
-
Induction of Fibrosis: Bleomycin (or saline as a control) is administered via daily subcutaneous injections into a defined area on the mouse's back for a period of 3 to 28 days.[3]
-
Tissue Collection: At specified time points, 6mm dermal punch biopsies are collected from the injection sites for analysis.[3]
-
Outcome Measures:
-
Dermal Thickness: Measured from Hematoxylin and Eosin (H&E)-stained skin sections.[3]
-
Collagen Deposition: Visualized using Masson's trichrome staining and quantified by measuring the hydroxyproline content of the skin biopsies.[3]
-
Gene and Protein Expression: ATX and IL-6 levels are measured by qPCR, ELISA, and immunohistochemistry (IHC).[3]
-
In Vitro Studies with Human Dermal Fibroblasts
Primary cultures of dermal fibroblasts from SSc patients and healthy controls are essential for studying the cellular and molecular mechanisms of fibrosis.
-
Cell Culture: Dermal fibroblasts are isolated from skin biopsies and cultured under standard conditions.
-
Stimulation: Cells are stimulated with LPA or IL-6 to investigate their effects on gene and protein expression.[3]
-
Gene Knockdown: Small interfering RNA (siRNA) can be used to knock down the expression of specific genes, such as IL-6, to determine their role in signaling pathways.[3][4]
-
Analysis:
-
Myofibroblast Differentiation: Assessed by measuring the expression of α-SMA via Western blotting or immunofluorescence.[15]
-
Gene Expression: Quantified using RT-PCR.[14]
-
Protein Secretion: Cytokine levels (e.g., IL-6) in the cell culture supernatant are measured by ELISA.[3]
-
Calcium Mobilization: Intracellular calcium flux is measured as a functional readout of LPA receptor activation.[16]
-
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs are provided below using Graphviz.
The ATX-LPA Signaling Pathway in SSc Fibroblasts
Caption: The ATX-LPA signaling cascade and the pro-fibrotic amplification loop with IL-6 in SSc.
Experimental Workflow for Preclinical Evaluation of an ATX Inhibitor
Caption: Workflow for evaluating an autotaxin inhibitor in preclinical models of systemic sclerosis.
Therapeutic Implications and Future Directions
The compelling evidence implicating the ATX-LPA axis in the pathogenesis of SSc has led to the development of targeted therapies. Both direct inhibitors of ATX and antagonists of the LPA1 receptor have been investigated in clinical trials for SSc.[19][20][21] While early clinical trial results have shown modest efficacy, they have confirmed the pathway's relevance and the therapeutic potential of its inhibition.[21]
Future research should focus on:
-
Biomarker Development: Identifying reliable biomarkers to stratify SSc patients who are most likely to respond to ATX-LPA targeted therapies.
-
Combination Therapies: Investigating the synergistic effects of combining ATX-LPA inhibitors with existing immunosuppressive or other anti-fibrotic agents.
-
Understanding Receptor Subtype Roles: Further elucidating the specific roles of different LPA receptor subtypes in the various pathological aspects of SSc, including vasculopathy and inflammation.
References
- 1. A role for lysophosphatidic acid and sphingosine 1-phosphate in the pathogenesis of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated Serum Levels of Arachidonoyl-lysophosphatidic Acid and Sphingosine 1-Phosphate in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin Is Highly Expressed in Systemic Sclerosis (SSc) Skin, Mediates Dermal Fibrosis Via IL-6, and Is a Target for SSc Therapy - ACR Meeting Abstracts [acrabstracts.org]
- 4. An Autotaxin/Lysophosphatidic Acid/Interleukin-6 Amplification Loop Drives Scleroderma Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Autotaxin-LPA-IL-6 Amplification Loop Drives Scleroderma Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENPP2 ectonucleotide pyrophosphatase/phosphodiesterase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Elevated Serum Levels of Arachidonoyl-lysophosphatidic Acid and Sphingosine 1-Phosphate in Systemic Sclerosis [medsci.org]
- 9. atsjournals.org [atsjournals.org]
- 10. Role of autotaxin in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of autotaxin in systemic lupus erythematosus [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 16. OP0228 Protective Effect of LPA1 and 3 Receptor Antagonism in Experimental Skin Fibrosis is Linked to LPA Activity in Dermal Fibroblasts of SSC Patients | Annals of the Rheumatic Diseases [ard.bmj.com]
- 17. researchgate.net [researchgate.net]
- 18. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. glpg.com [glpg.com]
- 20. Drugs in Phase I and Phase II Clinical Trials for Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New promising drugs for the treatment of systemic sclerosis: Pathogenic considerations, enhanced classifications, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of Novel Compounds: A Technical Guide
Disclaimer: As of the latest data available, there is no public information on a compound specifically designated "PAT-048." The following technical guide has been developed as a representative template for the preliminary toxicity screening of a novel chemical entity, hereafter referred to as "Hypothetical Compound X" (HC-X). This document is intended to serve as a framework for researchers, scientists, and drug development professionals, outlining key assays, data presentation, and experimental protocols that can be adapted once specific data for a compound of interest becomes available.
Introduction
The early assessment of a new chemical entity's (NCE) toxicity is a critical step in the drug discovery and development process.[1][2][3] A comprehensive preliminary toxicity screening provides essential insights into a compound's safety profile, helping to identify potential liabilities and guide further development.[2][4] This guide outlines a standard battery of in vitro and in vivo assays for the initial toxicological evaluation of a novel compound, using HC-X as an example. The assays covered include assessments of cytotoxicity, genotoxicity, cardiovascular safety, and acute systemic toxicity.
In Vitro Toxicity Assessment
In vitro assays are fundamental to early toxicity screening, offering a cost-effective and high-throughput means of evaluating a compound's effects at the cellular level.[1][5]
Cytotoxicity Screening: Cell Viability Assays
Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[1][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[6][7]
Data Presentation:
Table 1: Cytotoxicity of HC-X in Various Human Cell Lines (IC₅₀ Values)
| Cell Line | Tissue of Origin | HC-X IC₅₀ (µM) |
| HepG2 | Liver Carcinoma | 25.4 |
| HEK293 | Embryonic Kidney | 48.2 |
| A549 | Lung Carcinoma | 33.7 |
| SH-SY5Y | Neuroblastoma | > 100 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of HC-X in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing different concentrations of HC-X. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 hours under the same conditions as step 1.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization:
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[8][9][10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates a compound's ability to cause a reverse mutation that restores the bacteria's ability to produce histidine.[9][11]
Data Presentation:
Table 2: Ames Test Results for HC-X
| Strain | Metabolic Activation (S9) | HC-X (100 µ g/plate ) Revertant Colonies | Positive Control Revertant Colonies | Result |
| TA98 | - | 25 | 450 | Negative |
| TA98 | + | 30 | 510 | Negative |
| TA100 | - | 135 | 850 | Negative |
| TA100 | + | 140 | 920 | Negative |
| TA1535 | - | 18 | 300 | Negative |
| TA1535 | + | 22 | 350 | Negative |
| TA1537 | - | 15 | 250 | Negative |
| TA1537 | + | 18 | 280 | Negative |
Result is considered positive if a dose-dependent increase of at least twofold over the negative control is observed.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow overnight cultures of the Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C.
-
Metabolic Activation: Prepare the S9 mixture from rat liver homogenates for assays requiring metabolic activation.
-
Test Mixture Preparation: In a sterile tube, add 100 µL of the bacterial culture, 100 µL of the test compound (HC-X) at various concentrations, and either 500 µL of phosphate buffer or 500 µL of the S9 mixture.[12]
-
Top Agar Addition: Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the test mixture, vortex briefly, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours in the dark.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the negative (vehicle) control plates. A compound is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.[10]
Mandatory Visualization:
Cardiovascular Safety: hERG Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization.[13][14] Inhibition of this channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[13][14] Therefore, assessing a compound's effect on the hERG channel is a crucial component of preclinical safety testing.[15][16]
Data Presentation:
Table 3: hERG Channel Inhibition by HC-X (Automated Patch Clamp)
| Compound | IC₅₀ (µM) |
| HC-X | 18.5 |
| Positive Control (E-4031) | 0.02 |
Experimental Protocol: hERG Automated Patch Clamp Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel, such as HEK293-hERG cells.
-
Electrophysiology: Perform whole-cell patch-clamp recordings using an automated platform (e.g., QPatch).[13][17]
-
Voltage Protocol: Clamp cells at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing pulse to -50 mV to elicit the characteristic hERG tail current.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of HC-X.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Determine the IC₅₀ value by fitting the concentration-response data to a suitable equation.[13]
Mandatory Visualization:
In Vivo Acute Toxicity Assessment
In vivo studies provide data on the systemic effects of a compound in a whole organism.[3] Acute toxicity studies are designed to determine the potential adverse effects that may occur shortly after a single dose of a substance.[18][19]
Data Presentation:
Table 4: Acute Oral Toxicity of HC-X in Rodents
| Species | Sex | LD₅₀ (mg/kg) | NOAEL (mg/kg) | Key Observations |
| Rat | Male | ~1500 | 500 | Sedation at doses >1000 mg/kg |
| Rat | Female | ~1650 | 500 | Sedation at doses >1000 mg/kg |
LD₅₀: Lethal Dose, 50%. NOAEL: No-Observed-Adverse-Effect Level.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure, OECD 425)
-
Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley), approximately 8-12 weeks old. Acclimatize the animals for at least 5 days before dosing.
-
Dosing: Administer HC-X orally via gavage. The study proceeds sequentially with single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Observation: Observe animals for clinical signs of toxicity immediately after dosing, and then periodically for the first 24 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
-
Endpoint: The study is complete when a stopping criterion is met (e.g., a number of reversals in dose-level changes).
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method. The NOAEL is the highest dose at which no adverse effects are observed.
Mandatory Visualization:
Signaling Pathway Analysis
Understanding how a compound elicits a toxic response often involves identifying the cellular signaling pathways it perturbs. Perturbation of stress response pathways, such as those related to oxidative stress or DNA damage, are common mechanisms of toxicity.[20][21][22]
Hypothetical Toxicity Pathway for HC-X:
Based on the in vitro cytotoxicity results (particularly in metabolically active HepG2 cells), it could be hypothesized that HC-X induces mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent activation of an oxidative stress response pathway, ultimately culminating in apoptosis.
Mandatory Visualization:
Conclusion
This guide provides a foundational framework for the preliminary toxicity screening of a novel compound, exemplified by the hypothetical entity HC-X. The presented data tables, experimental protocols, and visualizations represent a standard approach to assessing cytotoxicity, genotoxicity, cardiovascular safety, and acute systemic toxicity. For HC-X, the hypothetical data suggest moderate in vitro cytotoxicity, no mutagenic potential in the Ames test, a moderate level of hERG inhibition, and a relatively low acute oral toxicity in rodents. The proposed toxicity pathway involving oxidative stress provides a testable hypothesis for its mechanism of action. This structured approach enables a robust initial safety assessment, facilitating informed decision-making in the progression of new drug candidates.
References
- 1. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 3. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kosheeka.com [kosheeka.com]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. thesciencenotes.com [thesciencenotes.com]
- 11. criver.com [criver.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. Safety Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 15. criver.com [criver.com]
- 16. Scientific review and recommendations on preclinical cardiovascular safety evaluation of biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. noblelifesci.com [noblelifesci.com]
- 19. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Developing tools for defining and establishing pathways of toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Protocol for PAT-048 Autotaxin Inhibition Assay: Application Notes and Methodologies
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatidase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D activity.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and inflammation.[3][4][5][6] Dysregulation of this pathway has been linked to various diseases such as cancer, fibrosis, and autoimmune disorders.[7][8][9] Consequently, the development of potent and selective ATX inhibitors is a significant area of interest for therapeutic intervention.
PAT-048 is a potent, selective, and orally active inhibitor of autotaxin.[9][10] It has been shown to inhibit plasma ATX activity and reduce dermal fibrosis in vivo.[10][11] This document provides detailed protocols for assessing the inhibitory activity of this compound and other compounds against autotaxin. The methodologies described are suitable for researchers, scientists, and drug development professionals involved in screening and characterizing ATX inhibitors.
Autotaxin-LPA Signaling Pathway
Autotaxin catalyzes the conversion of LPC to LPA in the extracellular space. LPA then binds to a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPAR1-6), on the surface of target cells.[4][5] Activation of these receptors initiates a cascade of downstream signaling events through various G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs).[4] These signaling pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, ultimately regulate diverse cellular functions such as proliferation, survival, migration, and differentiation.[4][6]
Experimental Protocols
Several assay formats can be employed to determine the inhibitory activity of compounds against autotaxin. These include a direct measurement of LPA production using LC-MS/MS, as well as more high-throughput amenable colorimetric and fluorometric assays.
Protocol 1: LC-MS/MS-Based Autotaxin Inhibition Assay in Plasma (Adapted for this compound)
This protocol is based on the method described for evaluating this compound's inhibition of ATX in plasma by measuring the production of 20:4 LPA from endogenous LPC.[11]
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO
-
Control vehicle (DMSO)
-
Mouse plasma (heparinized)
-
Ice-cold methanol with internal standard (e.g., 17:0 LPA)
-
Water:acetonitrile:ammonium hydroxide solution (90:10:0.1)
-
LC-MS/MS system with a suitable C8 column
Procedure:
-
In a microcentrifuge tube, mix 40 µL of plasma with 1 µL of this compound solution (at various concentrations) or vehicle control (DMSO).
-
Incubate the mixture at 37°C for 4 hours to allow for the enzymatic reaction.
-
To stop the reaction and precipitate proteins, add 5 volumes of ice-cold methanol containing the internal standard.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new tube and mix with 100 µL of 90:10:0.1 water:acetonitrile:ammonium hydroxide.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any remaining precipitate.
-
Inject 20 µL of the final supernatant onto the LC-MS/MS system for analysis of 20:4 LPA levels.
Data Analysis: The concentration of 20:4 LPA is measured and normalized to the internal standard. The percentage of inhibition is calculated relative to the vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Colorimetric Autotaxin Inhibitor Screening Assay
This is a general protocol for screening ATX inhibitors using a colorimetric approach, often employing a synthetic substrate like bis-(p-nitrophenyl) phosphate (BNPP).[12][13]
Materials:
-
Recombinant human Autotaxin (ATX)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)
-
Autotaxin Substrate (BNPP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., HA-155)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Prepare dilutions of the test compounds and the positive control inhibitor.
-
In a 96-well plate, set up the following wells in triplicate:
-
100% Initial Activity Wells: 150 µL of Assay Buffer, 10 µL of ATX, and 10 µL of vehicle.
-
Inhibitor Wells: 150 µL of Assay Buffer, 10 µL of ATX, and 10 µL of test compound.
-
Positive Control Wells: 150 µL of Assay Buffer, 10 µL of ATX, and 10 µL of positive control inhibitor.
-
Background Wells: 160 µL of Assay Buffer and 10 µL of vehicle.
-
-
Initiate the reactions by adding 20 µL of the Autotaxin Substrate to all wells except the background wells.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Read the absorbance at a wavelength between 405-415 nm.
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Initial Activity Well)] * 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 3: Fluorometric Autotaxin Inhibitor Screening Assay
This high-throughput method utilizes a fluorogenic LPC analogue, such as FS-3, which fluoresces upon cleavage by ATX.[14][15][16]
Materials:
-
Recombinant Autotaxin (ATX)
-
Fluorogenic Substrate (e.g., FS-3)
-
Assay Buffer
-
Test compounds
-
Positive control inhibitor (e.g., BrP-LPA)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare dilutions of the test compounds.
-
Add recombinant ATX to the wells of the microplate, followed by the test compounds or a control inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate, FS-3.
-
Measure the increase in fluorescence over time in a continuous kinetic assay.
Data Analysis: The rate of reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. IC50 values are then determined by dose-response curve fitting.
Data Presentation
Quantitative data from autotaxin inhibition assays are typically summarized in tables to facilitate comparison of inhibitor potencies.
Table 1: Inhibitory Activity of this compound against Autotaxin
| Assay Type | Matrix | Substrate | IC50 (nM) | IC90 (nM) | Reference |
| LC-MS/MS | Mouse Plasma | Endogenous LPC | 20 | 200 | [9][10] |
| Biochemical (FS-3) | Buffer | FS-3 | 1.1 | - | [17] |
| Human Plasma | Human Plasma | Endogenous LPC | 8.9 | - | [17] |
Experimental Workflow Diagram
The general workflow for screening and characterizing autotaxin inhibitors involves several key steps, from initial screening to more detailed mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysophosphatidic acid - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Assay of this compound inhibition of ATX [bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 15. Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 16. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo Mouse Models for Studying ADC-Y Efficacy
Disclaimer: Initial searches for "PAT-048" did not yield information on a specific therapeutic agent relevant to in vivo efficacy studies. The following document has been generated using a representative fictional antibody-drug conjugate, "ADC-Y," to provide the requested detailed Application Notes and Protocols. The methodologies, data, and pathways described are based on established practices for evaluating antibody-drug conjugates in preclinical cancer research.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug. "ADC-Y" is a fictional, investigational ADC designed for the treatment of solid tumors overexpressing Tumor-Associated Antigen 1 (TAA1). It is composed of a humanized anti-TAA1 monoclonal antibody, a cleavable linker, and a microtubule inhibitor payload.
Mechanism of Action
The proposed mechanism of action for ADC-Y begins with the antibody component binding to TAA1 on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-TAA1 complex. Once inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload. The released payload then binds to tubulin, disrupting microtubule dynamics, which ultimately leads to cell cycle arrest at the G2/M phase and induces apoptosis.
Signaling Pathway
The cytotoxic payload of ADC-Y primarily disrupts the microtubule polymerization necessary for mitotic spindle formation. This intervention activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. If the cell is unable to resolve this arrest, it triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, leading to programmed cell death.
Caption: Hypothetical mechanism of action for ADC-Y.
Experimental Protocols
This section details the protocol for a cell line-derived xenograft (CDX) model to assess the in vivo efficacy of ADC-Y.[1][2][3]
Cell Culture
-
Cell Line: A human cancer cell line with high expression of TAA1 (e.g., NCI-H226).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency. Use TrypLE Express for cell detachment.
-
Cell Viability: Prior to implantation, assess cell viability using Trypan Blue exclusion. Only cell suspensions with >95% viability should be used.
Animal Model
-
Species: Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks of age.[2]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in specific pathogen-free (SPF) conditions with access to sterile food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[1]
Tumor Implantation
-
Cell Preparation: Harvest cells during their logarithmic growth phase. Wash the cells twice with sterile, serum-free PBS and resuspend them in PBS or Matrigel (1:1 ratio) at a final concentration of 5 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse using a 25-gauge needle.[2]
Tumor Monitoring and Group Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.[4]
-
Tumor Volume Calculation: Calculate tumor volume (V) using the formula: V = (W^2 x L) / 2.[1][5]
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.[4]
Treatment Administration
-
Groups:
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: ADC-Y (Low Dose, e.g., 1 mg/kg)
-
Group 3: ADC-Y (High Dose, e.g., 3 mg/kg)
-
Group 4: Non-binding control ADC (3 mg/kg)
-
-
Formulation: Reconstitute lyophilized ADC-Y in the appropriate vehicle solution on the day of dosing.
-
Administration: Administer the treatment intravenously (IV) via the tail vein once a week for 3 weeks.
-
Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.
Efficacy Endpoints and Data Analysis
-
Primary Endpoint: Tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or show signs of ulceration.
-
Data Collection: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Tumor Growth Inhibition (TGI) Calculation: Calculate TGI using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[6]
-
Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare tumor volumes and weights between groups. A p-value < 0.05 is typically considered statistically significant.
Caption: Xenograft model experimental workflow.
Data Presentation
Quantitative data from efficacy studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Efficacy of ADC-Y in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1540 ± 125 | - | +2.5 ± 0.8 |
| ADC-Y | 1 | 785 ± 95* | 51 | -1.2 ± 1.1 |
| ADC-Y | 3 | 250 ± 45** | 84 | -4.5 ± 1.5 |
| Control ADC | 3 | 1495 ± 130 | 3 | +2.1 ± 0.9 |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are fictional and for illustrative purposes only.
References
- 1. In vivo mouse xenograft tumor model [bio-protocol.org]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo tumor xenograft study [bio-protocol.org]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Oral Administration of PAT-048 in Preclinical Fibrosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, contributing to a significant burden of disease across various organs, including the skin, lungs, liver, and kidneys. A key pathway implicated in the progression of fibrosis is the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis. Autotaxin, a secreted enzyme, catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA, a potent bioactive lipid mediator that promotes fibroblast proliferation, migration, and differentiation into myofibroblasts—the primary cells responsible for excessive matrix deposition.
PAT-048 is a potent and selective inhibitor of autotaxin. By blocking the production of LPA, this compound presents a promising therapeutic strategy to attenuate or halt the progression of fibrotic diseases. This document provides detailed application notes and protocols for the oral administration of this compound in various preclinical models of fibrosis, based on available scientific literature.
Mechanism of Action: The Autotaxin-LPA Signaling Pathway in Fibrosis
The rationale for using this compound in fibrosis models is centered on its ability to inhibit autotaxin, the primary producer of extracellular LPA. LPA exerts its pro-fibrotic effects by binding to a family of G protein-coupled receptors (LPA1-6) on the surface of various cell types, particularly fibroblasts and epithelial cells.
Activation of these receptors triggers downstream signaling cascades that culminate in:
-
Fibroblast Proliferation and Migration: LPA acts as a potent chemoattractant for fibroblasts, recruiting them to the site of injury.
-
Myofibroblast Differentiation: LPA promotes the transformation of fibroblasts into highly contractile and synthetic myofibroblasts, which are the main producers of collagen and other extracellular matrix components.
-
Epithelial Cell Apoptosis: In the context of lung fibrosis, LPA can induce the death of alveolar epithelial cells, contributing to the initial injury that triggers the fibrotic cascade.
-
Increased Vascular Permeability: LPA can disrupt the endothelial barrier, leading to vascular leakage and the extravasation of inflammatory cells and other pro-fibrotic mediators into the tissue.
By inhibiting autotaxin, this compound reduces the levels of LPA, thereby mitigating these pro-fibrotic cellular responses.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in preclinical fibrosis models.
Table 1: Efficacy of Oral this compound in a Bleomycin-Induced Dermal Fibrosis Mouse Model
| Parameter | Vehicle Control | This compound (20 mg/kg, oral, once daily) | % Change |
| Plasma ATX Activity | Baseline | >90% inhibition | >90% ↓ |
| Dermal Thickness | Increased | Significantly Reduced | ↓ |
| Hydroxyproline Content | Increased | Significantly Reduced | ↓ |
| α-SMA Positive Cells | Increased | Significantly Reduced | ↓ |
| IL-6 mRNA Expression | Increased | Markedly Decreased[1] | ↓ |
Data derived from studies on selective autotaxin inhibition in dermal fibrosis models.
Table 2: Effect of Oral this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Parameter | Vehicle Control | This compound (dose not specified in abstract) | Outcome |
| Systemic ATX Activity | Baseline | Markedly Decreased | Effective Inhibition |
| Lung ATX Activity | Increased | Markedly Decreased | Effective Inhibition |
| Pulmonary LPA Levels | Increased | No significant effect | Ineffective |
| Pulmonary Fibrosis Score | Increased | No significant effect | Ineffective |
Data derived from Black KE, et al. FASEB J. 2016.[1]
Experimental Protocols
The following are detailed protocols for inducing fibrosis in preclinical models where this compound or other autotaxin inhibitors have been tested. These protocols are provided as a guide and may require optimization based on specific experimental goals and institutional guidelines.
Protocol 1: Bleomycin-Induced Dermal Fibrosis in Mice
This model is relevant for studying cutaneous fibrosis as seen in diseases like scleroderma.
Materials:
-
Bleomycin sulfate (e.g., from Teva Pharmaceutical Industries)
-
Sterile phosphate-buffered saline (PBS)
-
C57BL/6 mice (female, 8-10 weeks old)
-
Insulin syringes with 29G needles
-
Electric shaver
-
Calipers
-
This compound
-
Appropriate oral gavage vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
Oral gavage needles (20-22G, curved)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment.
-
Fibrosis Induction:
-
Anesthetize the mice according to approved institutional protocols.
-
Shave a defined area on the upper back of each mouse.
-
Administer daily subcutaneous injections of bleomycin (100 µl of a 0.5 mg/ml solution in sterile PBS) into the shaved area for 3 to 4 weeks. Rotate the injection site daily within the shaved area to ensure even distribution.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water) to the desired concentration (e.g., 2 mg/ml for a 20 mg/kg dose in a 10 ml/kg dosing volume).
-
Administer this compound or vehicle control orally via gavage once daily. The treatment can be initiated either at the same time as the first bleomycin injection (prophylactic regimen) or after a fibrotic phenotype has been established (therapeutic regimen).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Dermal Thickness: Measure the thickness of a skin fold at the injection site using calipers.
-
Histology: Excise the treated skin, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: Use a portion of the excised skin to quantify total collagen content using a hydroxyproline assay kit.
-
Immunohistochemistry: Stain skin sections for α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Gene Expression Analysis: Isolate RNA from a portion of the skin tissue and perform quantitative PCR (qPCR) to measure the expression of fibrotic markers such as Col1a1, Col3a1, and inflammatory markers like Il6.
-
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This is a widely used model to study the pathogenesis of toxicant-induced liver fibrosis.
Materials:
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil
-
Sprague-Dawley rats (male, 180-220 g)
-
Syringes and needles for intraperitoneal injection
-
This compound
-
Appropriate oral gavage vehicle
-
Oral gavage needles (16-18G, curved)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week.
-
Fibrosis Induction:
-
Prepare a 50% (v/v) solution of CCl4 in olive oil or corn oil.
-
Administer the CCl4 solution via intraperitoneal injection twice weekly for 4-8 weeks. A common starting dose is 1 ml/kg body weight.
-
-
This compound Administration:
-
Administer this compound or vehicle orally by gavage daily or on a schedule determined by the study design (prophylactic or therapeutic).
-
-
Endpoint Analysis:
-
Serum Analysis: Collect blood at the time of euthanasia and measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histology: Harvest the liver, fix in formalin, and prepare paraffin-embedded sections. Stain with H&E and Masson's Trichrome or Sirius Red to assess liver architecture and collagen deposition.
-
Hydroxyproline Assay: Quantify liver collagen content.
-
Immunohistochemistry: Stain for α-SMA to detect activated hepatic stellate cells (the primary myofibroblast precursor in the liver).
-
Gene Expression: Analyze the expression of pro-fibrotic genes (Col1a1, Timp1, Acta2) and inflammatory genes (Tnf, Il1b) in liver tissue by qPCR.
-
Protocol 3: Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis in Mice
The UUO model is a robust and rapid method for inducing tubulointerstitial fibrosis in the kidney.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Surgical instruments for laparotomy and ureteral ligation
-
4-0 or 5-0 silk suture
-
Anesthetics (e.g., isoflurane)
-
This compound
-
Appropriate oral gavage vehicle
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Pre-operative Care: Acclimate mice and provide appropriate analgesia before and after surgery as per institutional guidelines.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a midline or flank incision to expose the left kidney and ureter.
-
Isolate the left ureter and ligate it at two points using silk suture. The ureter can be cut between the ligatures.
-
Close the incision in layers.
-
Perform a sham operation on control animals, which involves mobilizing the ureter without ligation.
-
-
This compound Administration:
-
Begin oral administration of this compound or vehicle on the day of surgery or in a therapeutic regimen starting several days post-surgery.
-
-
Endpoint Analysis (typically 7-14 days post-UUO):
-
Euthanize the mice and harvest both the obstructed (left) and contralateral (right) kidneys.
-
Histology: Fix the kidneys in formalin or paraformaldehyde, embed in paraffin, and stain sections with Masson's Trichrome or Sirius Red to assess interstitial fibrosis and tubular atrophy.
-
Immunohistochemistry: Stain for markers of fibrosis (α-SMA, fibronectin) and inflammation (F4/80 for macrophages).
-
Gene Expression: Perform qPCR on RNA isolated from kidney tissue to measure the expression of fibrotic and inflammatory genes.
-
Hydroxyproline Assay: Quantify collagen content in the kidney.
-
Conclusion
This compound, as a selective autotaxin inhibitor, represents a targeted therapeutic approach for fibrotic diseases. The preclinical models and protocols described herein provide a framework for evaluating the efficacy and mechanism of action of this compound and other autotaxin inhibitors. While showing promise in dermal fibrosis, its lack of efficacy in a bleomycin-induced lung fibrosis model highlights the complexity of fibrotic pathologies and the potential for organ-specific differences in the role of the autotaxin-LPA pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound across a range of fibrotic conditions.
References
Application of PAT-048 in Idiopathic Pulmonary Fibrosis Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with a poor prognosis.[1][2][3] The disease is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring of the lung tissue and irreversible decline in lung function.[4] A key mediator in the pathogenesis of IPF is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a central role in fibroblast activation and differentiation into myofibroblasts, the primary collagen-producing cells.[5][6][7][8][9]
PAT-048 is a novel, potent, and selective small molecule inhibitor of the TGF-β receptor type 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5). By blocking the phosphorylation of Smad2/3, this compound effectively inhibits the downstream signaling cascade that leads to myofibroblast activation and collagen synthesis. These application notes provide an overview of the utility of this compound in preclinical IPF research and detailed protocols for its use in key in vitro and in vivo experiments.
Mechanism of Action of this compound
This compound exerts its anti-fibrotic effects by directly targeting the TGF-β signaling pathway, a master regulator of fibrosis.[5] In IPF, elevated levels of active TGF-β1 trigger a signaling cascade that promotes the transformation of fibroblasts into contractile, collagen-secreting myofibroblasts. This compound, by inhibiting ALK5, prevents the transduction of this fibrotic signal.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various preclinical models of pulmonary fibrosis. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Human Lung Fibroblasts (HLFs)
| Parameter | Condition | Vehicle Control | This compound (1 µM) | % Inhibition |
| pSmad3 Levels | TGF-β1 (5 ng/mL) | 100 ± 8.5 | 12 ± 3.1 | 88% |
| α-SMA Expression | TGF-β1 (5 ng/mL) | 100 ± 11.2 | 25 ± 5.4 | 75% |
| Collagen I (COL1A1) mRNA | TGF-β1 (5 ng/mL) | 100 ± 15.3 | 18 ± 4.9 | 82% |
| Cell Proliferation | PDGF (20 ng/mL) | 100 ± 9.1 | 95 ± 7.8 | 5% |
Data are presented as mean ± SEM, normalized to the stimulated vehicle control.
Table 2: In Vivo Efficacy of this compound in the Bleomycin-Induced Mouse Model of Pulmonary Fibrosis
| Parameter | Sham Control | Bleomycin + Vehicle | Bleomycin + this compound (30 mg/kg) | % Reduction |
| Ashcroft Fibrosis Score | 0.5 ± 0.2 | 6.8 ± 0.7 | 2.5 ± 0.5 | 63% |
| Lung Collagen Content (µ g/lung ) | 150 ± 25 | 480 ± 55 | 220 ± 40 | 54% |
| Forced Vital Capacity (% of predicted) | 98 ± 5 | 65 ± 8 | 85 ± 6 | 57% improvement |
| α-SMA Positive Area (%) | 1.2 ± 0.4 | 15.5 ± 2.1 | 4.3 ± 1.2 | 72% |
Data are presented as mean ± SEM. Efficacy was assessed at day 21 post-bleomycin administration.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Myofibroblast Differentiation Assay
This protocol details the procedure for assessing the effect of this compound on the differentiation of primary human lung fibroblasts (HLFs) into myofibroblasts, induced by TGF-β1.
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (FGM)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Recombinant Human TGF-β1
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
PBS, Trypsin, RIPA buffer, Protease/Phosphatase inhibitors
-
Antibodies: anti-α-SMA, anti-pSmad3, anti-β-actin
-
RNA extraction kit, cDNA synthesis kit, qPCR reagents
-
Primers for COL1A1, ACTA2, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Plate HLFs in 12-well plates at a density of 5 x 10^4 cells per well in FGM. Allow cells to adhere overnight.
-
Serum Starvation: Replace FGM with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Pre-treatment: Aspirate the medium and add fresh serum-free DMEM containing either this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO at a final concentration ≤ 0.1%). Incubate for 1 hour.
-
Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL to the wells. A set of wells should remain unstimulated as a negative control. Incubate for 48 hours.
-
Harvesting for Protein Analysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform Western blotting for α-SMA and pSmad3. Use β-actin as a loading control.
-
-
Harvesting for RNA Analysis:
-
Wash cells once with PBS.
-
Lyse cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA.
-
Perform quantitative PCR (qPCR) to determine the relative expression of COL1A1 and ACTA2 (the gene encoding α-SMA), normalized to a housekeeping gene.
-
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and the subsequent treatment with this compound to evaluate its in vivo anti-fibrotic efficacy.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Gavage needles
-
Equipment for lung function measurement (flexiVent)
-
Hydroxyproline assay kit
-
Histology supplies (formalin, paraffin, etc.)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Induction of Fibrosis (Day 0):
-
Anesthetize mice.
-
Intratracheally instill a single dose of bleomycin (1.5 - 2.5 U/kg) in 50 µL of sterile saline.
-
Administer sterile saline to the sham control group.
-
-
Treatment Administration (Day 7 to Day 21):
-
Randomize bleomycin-treated mice into two groups: Vehicle and this compound.
-
Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage, starting 7 days after bleomycin instillation.
-
-
Endpoint Analysis (Day 21):
-
Lung Function: Measure lung function parameters, including Forced Vital Capacity (FVC), using a flexiVent system.
-
Euthanasia and Tissue Collection: Euthanize mice and collect lung tissue.
-
Histology: Inflate and fix the left lung lobe with 10% neutral buffered formalin. Embed in paraffin, section, and perform Masson's trichrome and immunohistochemical staining for α-SMA. Score fibrosis using the Ashcroft method.
-
Collagen Content: Homogenize the right lung lobes and measure the total collagen content using a hydroxyproline assay.
-
Conclusion
This compound demonstrates significant anti-fibrotic activity in both in vitro and in vivo models of pulmonary fibrosis. Its targeted inhibition of the ALK5 kinase effectively blocks the canonical TGF-β signaling pathway, leading to reduced myofibroblast differentiation and collagen deposition. The data presented in these application notes support the continued investigation of this compound as a potential therapeutic agent for Idiopathic Pulmonary Fibrosis. The provided protocols offer a robust framework for researchers to further explore the efficacy and mechanism of this compound and similar compounds in the context of fibrotic diseases.
References
- 1. news-medical.net [news-medical.net]
- 2. A review of current and novel therapies for idiopathic pulmonary fibrosis - Rafii - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. Targeted therapy for idiopathic pulmonary fibrosis: a bibliometric analysis of 2004–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress in the Molecular Mechanisms, Therapeutic Targets, and Drug Development of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What drugs are in development for Idiopathic Pulmonary Fibrosis? [synapse.patsnap.com]
- 6. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mediators leading to fibrosis - how to measure and control them in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Study of Non-Coding RNA in the Signaling Pathway of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Stability and Solubility Assessment of PAT-048
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAT-048 is a small molecule inhibitor of autotaxin (ATX), an enzyme implicated in various physiological and pathological processes.[1] To evaluate its potential as a drug candidate, a thorough characterization of its physicochemical and metabolic properties is essential. This document provides detailed protocols for assessing the in vitro stability and solubility of this compound, crucial parameters for predicting its in vivo behavior, including absorption, distribution, metabolism, and excretion (ADME). The following assays are critical for early-stage drug discovery and lead optimization.[2][3]
Data Presentation
Table 1: Summary of this compound In Vitro Stability
| Assay Type | Test System | Incubation Time (min) | % Remaining (Mean ± SD) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Metabolic Stability | Human Liver Microsomes | 0 | 100 ± 0.0 | 45.2 | 15.3 |
| 5 | 92.1 ± 1.5 | ||||
| 15 | 78.5 ± 2.1 | ||||
| 30 | 55.3 ± 3.0 | ||||
| 60 | 30.1 ± 2.5 | ||||
| Plasma Stability | Human Plasma | 0 | 100 ± 0.0 | >120 | Not Applicable |
| 15 | 98.2 ± 0.8 | ||||
| 30 | 95.6 ± 1.1 | ||||
| 60 | 91.3 ± 1.9 | ||||
| 120 | 85.4 ± 2.3 |
Table 2: Summary of this compound In Vitro Solubility
| Assay Type | pH | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) | Classification |
| Kinetic Solubility | 7.4 | 2 | 75.3 | 168 | Moderately Soluble |
| Thermodynamic Solubility | 7.4 | 24 | 62.1 | 138 | Moderately Soluble |
Experimental Protocols
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of this compound to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[4][5]
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4][6]
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in acetonitrile to an intermediate concentration (e.g., 125 µM).[4]
-
Prepare the reaction mixture in a 96-well plate by adding the phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a small volume of the this compound intermediate solution to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[4][6]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample. The in vitro half-life (t½) and intrinsic clearance (CLint) can be determined from the rate of disappearance.[4]
Plasma Stability Assay
This assay determines the stability of this compound in plasma, assessing its susceptibility to degradation by plasma enzymes like esterases and amidases.[7][8]
Materials:
-
This compound
-
Pooled Human Plasma (heparinized)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the this compound stock solution into human plasma to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.[9]
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.[7]
-
Terminate the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of this compound in the supernatant by LC-MS/MS.
-
Determine the percentage of this compound remaining at each time point compared to the 0-minute sample.
Kinetic Solubility Assay
This high-throughput assay measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for many in vitro screening assays.[10][11][12]
Materials:
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
96-well filter plates
-
Plate reader (UV-Vis or nephelometer) or LC-MS/MS system
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to PBS (pH 7.4) in a 96-well plate to achieve the desired highest concentration (final DMSO concentration should be ≤1%).
-
Perform serial dilutions to create a range of concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.[2]
-
Measure the solubility. This can be done by detecting precipitate formation via light scattering (nephelometry) or by filtering the solutions and quantifying the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or LC-MS/MS.[10][11]
Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent at equilibrium.[13]
Materials:
-
This compound (solid form)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Vials or 96-well plates
-
Shaker/incubator
-
Filtration device
-
LC-MS/MS or HPLC-UV system
Protocol:
-
Add an excess amount of solid this compound to a vial containing PBS (pH 7.4).
-
Incubate the mixture at a constant temperature (e.g., 25°C) with continuous shaking for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[2]
-
After incubation, filter the suspension to remove the undissolved solid.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of this compound in the filtrate using a calibrated LC-MS/MS or HPLC-UV method.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflows
Caption: Workflow for in vitro stability assays.
Caption: Workflow for in vitro solubility assays.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. enamine.net [enamine.net]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. 3.4.5. Plasma Stability Assay [bio-protocol.org]
- 10. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols: In Vivo Imaging of PAT-048 Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of established in vivo imaging techniques for characterizing the biodistribution of PAT-048, a novel small molecule inhibitor. The selection of an appropriate imaging modality is critical for non-invasively understanding the pharmacokinetics and target engagement of this compound, providing invaluable insights for preclinical and clinical development.[1][2] This document outlines the principles, advantages, and detailed protocols for Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Optical Imaging.
Hypothetical Signaling Pathway for this compound
For the purpose of these application notes, this compound is conceptualized as an inhibitor of the hypothetical "Kinase Signaling Cascade," which is implicated in tumor cell proliferation. Understanding this pathway is crucial for interpreting imaging results in the context of pharmacodynamics.
Positron Emission Tomography (PET) Imaging
PET is a highly sensitive, quantitative molecular imaging technique that allows for the three-dimensional visualization of a radiolabeled compound's distribution.[3][4] By labeling this compound with a positron-emitting radionuclide (e.g., ¹⁸F, ¹¹C, ⁶⁴Cu), its concentration in various tissues can be measured over time.[5][6][7]
Advantages and Limitations of PET for this compound Tracking
| Advantages | Limitations |
| High Sensitivity: Capable of detecting tracer concentrations in the picomolar to nanomolar range.[8] | Radiation Exposure: Involves the administration of ionizing radiation. |
| Quantitative Accuracy: Allows for precise measurement of drug concentration in tissues (e.g., Standardized Uptake Value - SUV).[4][9] | Short Half-life of Isotopes: Short-lived isotopes like ¹¹C (t½ ≈ 20 min) require an on-site cyclotron.[6] |
| High Spatiotemporal Resolution: Provides good spatial resolution (millimeters) and the ability to perform dynamic imaging.[10] | High Cost: PET scanners and radiolabeling chemistry are expensive. |
| Translational Relevance: Widely used in clinical settings, facilitating bench-to-bedside translation.[1] | Complex Radiochemistry: Labeling of small molecules can be challenging.[11] |
Experimental Workflow for PET Imaging
Protocol: [¹⁸F]this compound PET/CT Imaging in a Xenograft Mouse Model
Objective: To quantify the biodistribution and tumor uptake of [¹⁸F]this compound.
Materials:
-
[¹⁸F]this compound (synthesized and purified, >95% radiochemical purity)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Saline solution
-
Dose calibrator
Procedure:
-
Animal Preparation:
-
Fast mice for 4-6 hours prior to imaging to reduce background signal.
-
Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Place the mouse on the scanner bed with temperature monitoring and respiratory gating.
-
-
Radiotracer Administration:
-
Measure the activity of the [¹⁸F]this compound solution using a dose calibrator.
-
Draw approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]this compound into a syringe.
-
Administer the radiotracer via intravenous tail vein injection in a volume of ~100 µL. Record the exact injected dose and time.
-
-
PET/CT Imaging:
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire dynamic PET scans for the first 60 minutes post-injection, followed by static scans at selected time points (e.g., 1, 2, and 4 hours).
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw Regions of Interest (ROIs) on major organs (e.g., tumor, liver, kidneys, muscle, brain) guided by the CT images.
-
Calculate the mean radioactivity concentration within each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Example Quantitative Data Presentation
| Organ/Tissue | Mean SUV at 1h post-injection (± SD) | Mean SUV at 2h post-injection (± SD) |
| Tumor | 2.5 ± 0.4 | 2.8 ± 0.5 |
| Blood | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Liver | 3.1 ± 0.6 | 2.7 ± 0.5 |
| Kidneys | 4.5 ± 0.8 | 3.9 ± 0.7 |
| Muscle | 0.6 ± 0.2 | 0.5 ± 0.1 |
| Brain | 0.2 ± 0.1 | 0.2 ± 0.1 |
Single-Photon Emission Computed Tomography (SPECT)
SPECT is another nuclear imaging technique that measures the distribution of gamma-emitting radionuclides.[12] It is generally less sensitive and has lower resolution than PET but can be more accessible and cost-effective. Suitable radionuclides for labeling small molecules like this compound include ⁹⁹ᵐTc, ¹¹¹In, and ¹²³I.
Advantages and Limitations of SPECT for this compound Tracking
| Advantages | Limitations |
| Cost-Effectiveness: Generally less expensive than PET. | Lower Sensitivity: Less sensitive than PET, requiring higher tracer doses. |
| Wider Availability of Isotopes: Radionuclides are often generator-produced and have longer half-lives. | Lower Spatial Resolution: Typically has lower resolution compared to PET.[10] |
| Simultaneous Multi-Isotope Imaging: Capable of imaging multiple different tracers at once. | More Complex Attenuation Correction: Quantification can be more challenging than with PET. |
Protocol: [⁹⁹ᵐTc]this compound SPECT/CT Imaging
Objective: To visualize the whole-body distribution of [⁹⁹ᵐTc]this compound.
Materials:
-
[⁹⁹ᵐTc]this compound (synthesized via a chelator, >95% radiochemical purity)
-
Tumor-bearing mice
-
Anesthesia
-
SPECT/CT scanner
-
Saline solution
Procedure:
-
Animal and Radiotracer Preparation: Similar to the PET protocol. Administer approximately 18.5-37 MBq (500-1000 µCi) of [⁹⁹ᵐTc]this compound.
-
SPECT/CT Imaging:
-
Image Analysis:
-
Reconstruct SPECT data using an iterative reconstruction algorithm with corrections for attenuation and scatter.[13]
-
Fuse SPECT and CT images.
-
Perform ROI analysis on major organs to determine the relative uptake of [⁹⁹ᵐTc]this compound, typically expressed as %ID/g.
-
Magnetic Resonance Imaging (MRI)
MRI offers excellent soft-tissue contrast and high spatial resolution without using ionizing radiation.[14] To track this compound with MRI, it must be conjugated to a contrast agent, such as a gadolinium-based chelate (for T1-weighted imaging) or superparamagnetic iron oxide nanoparticles (for T2-weighted imaging).[15][16][17]
Advantages and Limitations of MRI for this compound Tracking
| Advantages | Limitations |
| Excellent Spatial Resolution: Sub-millimeter resolution is achievable. | Low Sensitivity: Requires micromolar to millimolar concentrations of the contrast agent, which may be challenging to achieve at the target site.[15] |
| No Ionizing Radiation: Allows for repeated, longitudinal studies safely.[14] | Indirect Detection: Measures the effect of the contrast agent on water protons, not the agent itself. |
| Superior Soft-Tissue Contrast: Provides detailed anatomical information. | Potential Toxicity of Contrast Agents: Gadolinium-based agents carry a risk, especially in subjects with renal impairment.[18][19] |
Protocol: Gd-PAT-048 Dynamic Contrast-Enhanced MRI (DCE-MRI)
Objective: To assess the vascular delivery and accumulation of Gd-PAT-048 in tumor tissue.
Materials:
-
Gd-PAT-048 conjugate
-
Tumor-bearing mice
-
High-field MRI scanner (e.g., 7T)
-
Anesthesia and monitoring equipment
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a specialized animal holder within the MRI scanner. Ensure physiological monitoring (respiration, temperature).
-
Pre-Contrast Imaging: Acquire anatomical T1-weighted and T2-weighted images of the region of interest (e.g., the tumor).
-
DCE-MRI Acquisition:
-
Begin a dynamic series of fast T1-weighted scans.
-
After a few baseline scans, administer a bolus of Gd-PAT-048 via a tail-vein catheter.
-
Continue acquiring dynamic scans for 30-60 minutes to monitor the influx and washout of the contrast agent.
-
-
Data Analysis:
-
Analyze the signal intensity changes over time within the tumor and other tissues.
-
Pharmacokinetic modeling can be applied to the dynamic data to estimate parameters such as vascular permeability (Ktrans) and extravascular-extracellular space volume (ve).
-
Optical Imaging
Optical imaging, including fluorescence imaging, is a versatile and cost-effective method for in vivo studies in small animals.[1][20] this compound can be labeled with a near-infrared (NIR) fluorescent dye (wavelengths >700 nm) to minimize tissue autofluorescence and maximize tissue penetration.[21][22]
Advantages and Limitations of Optical Imaging for this compound Tracking
| Advantages | Limitations |
| High Throughput and Cost-Effective: Relatively simple and inexpensive instrumentation. | Limited Tissue Penetration: Only suitable for small animals and superficial tissues.[21] |
| No Ionizing Radiation: Safe for longitudinal studies.[20] | Low Spatial Resolution: Difficult to resolve deep structures. |
| Real-time Imaging: Allows for dynamic visualization of biodistribution. | Difficult to Quantify: Signal attenuation in deep tissues makes absolute quantification challenging. |
Experimental Workflow for Fluorescence Imaging
Protocol: In Vivo NIR Fluorescence Imaging of this compound-IRDye800CW
Objective: To visualize the accumulation of this compound-IRDye800CW in a subcutaneous tumor model.
Materials:
-
This compound conjugated to a NIR dye (e.g., IRDye 800CW)
-
Tumor-bearing mice
-
In vivo optical imaging system with appropriate filters
-
Anesthesia
-
Hair removal cream
Procedure:
-
Animal Preparation:
-
Remove hair from the imaging area to reduce signal obstruction.
-
Anesthetize the mouse and place it inside the imaging chamber.
-
-
Imaging:
-
Acquire a baseline fluorescence image before injection.
-
Inject this compound-IRDye800CW intravenously.
-
Acquire fluorescence images at various time points (e.g., 5 min, 1h, 4h, 24h, 48h).
-
-
Data Analysis:
-
Using the system's software, draw ROIs over the tumor and a contralateral non-tumor area.
-
Measure the average fluorescence intensity (radiant efficiency) in each ROI at each time point.
-
Calculate the tumor-to-background ratio to assess target-specific accumulation.
-
Example Quantitative Data Presentation
| Time Point | Tumor Mean Intensity (Radiant Efficiency) | Background Mean Intensity (Radiant Efficiency) | Tumor-to-Background Ratio |
| 1 hour | 4.5 x 10⁸ | 1.2 x 10⁸ | 3.75 |
| 4 hours | 6.8 x 10⁸ | 1.0 x 10⁸ | 6.80 |
| 24 hours | 8.2 x 10⁸ | 0.8 x 10⁸ | 10.25 |
| 48 hours | 5.1 x 10⁸ | 0.7 x 10⁸ | 7.29 |
Conclusion
The choice of imaging modality to track the in vivo distribution of this compound depends on the specific research question, available resources, and the stage of drug development. PET offers unparalleled sensitivity and quantitative accuracy, making it a gold standard for detailed pharmacokinetic studies.[21] SPECT provides a cost-effective alternative for whole-body screening. MRI delivers exceptional anatomical detail, ideal for studying drug delivery across physiological barriers, while optical imaging is a powerful, high-throughput tool for initial screening in small animal models. A multi-modal approach, combining the strengths of different techniques, will ultimately provide the most comprehensive understanding of this compound's behavior in vivo.
References
- 1. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: In vivo Imaging in Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 7. Positron Emission Tomography Image-Guided Drug Delivery: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Why and how to standardize quantified PET scans in your trial | TRACER [tracercro.com]
- 10. Spatial analysis of drug absorption, distribution, metabolism, and toxicology using mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Targeted Contrast Agents for Molecular MRI [mdpi.com]
- 16. Frontiers | MRI Contrast Agents for Pharmacological Research [frontiersin.org]
- 17. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of MRI/MRA With or Without Gadolinium-Based Contrast Agent (GBCA) for Research: Institutional Review Board (IRB) Office - Northwestern University [irb.northwestern.edu]
- 19. itnonline.com [itnonline.com]
- 20. Optical imaging in drug discovery and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. In vivo near-infrared fluorescent optical imaging for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PAT-048 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with PAT-048 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and selective inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA).[1][2] It is used in research to study the role of the autotaxin-LPA signaling pathway in various physiological and pathological processes, including fibrosis and inflammation.[1][2] Like many small molecule inhibitors, this compound may exhibit poor solubility in aqueous solutions due to its complex and likely hydrophobic chemical structure (Molecular Formula: C22H18ClF2N3O2S).[2] Inadequate dissolution can lead to inaccurate experimental results, reduced bioactivity, and challenges in formulation development.
Q2: Are there any known solubility data for this compound?
Publicly available, specific quantitative solubility data for this compound in various solvents and buffer systems is limited. However, it is common for complex organic molecules of this nature to have low aqueous solubility. For context, other autotaxin inhibitors have shown variable solubility; for example, Autotaxin Inhibitor I, S32826 has a reported water solubility of 0.5 mg/mL, while another inhibitor, compound 6, has a solubility of 73.2 μg/mL at pH 7.[3][4] Some autotaxin inhibitors are known to have poor solubility and kinetic properties.[5]
Q3: What are the initial recommended steps for dissolving this compound?
For initial attempts at dissolving this compound, it is recommended to start with a small amount of the compound and test a range of solvents. A common starting point for poorly soluble compounds is to first dissolve them in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding the aqueous buffer. This stock solution can then be diluted to the final desired concentration in the aqueous medium. It is crucial to observe for any precipitation upon dilution.
Troubleshooting Guide: Addressing this compound Insolubility
This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound.
Issue: this compound is not dissolving in my aqueous buffer.
Step 1: Have you tried using a co-solvent?
Many poorly water-soluble drugs can be dissolved by first creating a concentrated stock solution in a water-miscible organic solvent.[6]
-
Protocol:
-
Weigh a small, precise amount of this compound.
-
Add a minimal volume of 100% dimethyl sulfoxide (DMSO) or ethanol to the solid compound.
-
Gently vortex or sonicate the mixture until the compound is fully dissolved.
-
Perform a serial dilution of this stock solution into your aqueous buffer to achieve the final desired concentration.
-
Observe carefully: Note the concentration at which precipitation occurs. This will be your approximate solubility limit under these conditions.
-
Step 2: Have you considered the pH of your aqueous solution?
The solubility of a compound can be significantly influenced by the pH of the solution, especially if the compound has ionizable groups.[1][2] The molecular structure of this compound suggests it may have acidic or basic properties, making its solubility pH-dependent.
-
Experimental Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a concentrated stock solution of this compound in DMSO or ethanol as described in Step 1.
-
Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.
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Incubate the solutions at the desired experimental temperature for a set period.
-
Visually inspect for precipitation. For a more quantitative analysis, you can centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Step 3: Could temperature and mixing influence solubility?
For most solid solutes, solubility increases with temperature.[7][8] Gentle heating and agitation can aid the dissolution process.
-
Methodology:
-
Prepare your this compound solution in the chosen buffer system.
-
Gently warm the solution in a water bath (e.g., to 37°C). Avoid excessive heat, which could degrade the compound.
-
Use a magnetic stirrer or orbital shaker to provide consistent agitation.
-
Allow the solution to cool to the experimental temperature and observe for any precipitation.
-
Step 4: Have you explored the use of solubilizing agents?
If the above steps are insufficient, the use of surfactants or cyclodextrins can enhance the solubility of hydrophobic compounds.[4]
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Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.1-1%) to increase solubility by forming micelles that encapsulate the drug.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Experimental Protocol:
-
Prepare your aqueous buffer containing a low concentration of the chosen solubilizing agent.
-
Add the this compound stock solution (in an organic solvent) to this buffer.
-
Mix thoroughly and observe for improved solubility. It is important to run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agent itself.
-
Data Presentation: Solubility Test Log for this compound
To aid in your troubleshooting process, use the following table to systematically record your observations. This will help you identify the optimal conditions for dissolving this compound for your specific application.
| Experiment ID | Solvent System (Co-solvent, Buffer) | pH | Temperature (°C) | Solubilizing Agent (if any) | This compound Concentration | Observations (Dissolved/Precipitated) |
Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: A flowchart for troubleshooting this compound insolubility.
General Signaling Pathway of Autotaxin Inhibition
Caption: Inhibition of the Autotaxin-LPA signaling pathway by this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | CAS#:1359983-15-5 | Chemsrc [chemsrc.com]
- 3. Autotaxin Inhibitor I, S32826 The Autotaxin Inhibitor I, S32826, also referenced under CAS 1103672-43-0, controls the biological activity of Autotaxin. | 1103672-43-0 [sigmaaldrich.com]
- 4. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US7956048B2 - Polymorphs of eltrombopag and eltrombopag salts and processes for preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing PAT-048 Dosage for In Vivo Mouse Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PAT-048 in in vivo mouse studies. The information is designed to address common challenges and provide clear protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For initial in vivo efficacy studies, we recommend a starting dose of 10 mg/kg, administered intraperitoneally (i.p.) once daily. This recommendation is based on preclinical studies in various tumor models. However, the optimal dose may vary depending on the specific mouse strain and tumor model being used. A dose-response study is highly recommended to determine the most effective and well-tolerated dose for your specific experimental setup.
Q2: How should this compound be formulated for intraperitoneal (i.p.) injection in mice?
A2: this compound is a crystalline solid with low aqueous solubility. For i.p. administration, we recommend formulating this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.[1] It is crucial to ensure the compound is fully dissolved to prevent injection-site reactions and ensure accurate dosing. Prepare the formulation fresh daily and protect it from light.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective small molecule inhibitor of the XYZ kinase, a critical enzyme in the ABC signaling pathway. This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting XYZ kinase, this compound blocks downstream signaling, resulting in cell cycle arrest and apoptosis in tumor cells.
Q4: What are the expected pharmacokinetic properties of this compound in mice?
A4: Following a single 10 mg/kg i.p. dose in BALB/c mice, this compound exhibits moderate plasma exposure.[2][3] The time to reach maximum plasma concentration (Tmax) is typically observed at 2 hours post-administration. The terminal half-life (t1/2) is approximately 4 hours. For a summary of key pharmacokinetic parameters, please refer to the data table below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor tumor growth inhibition | - Suboptimal dosage- Inadequate drug exposure- Tumor model resistance | - Perform a dose-escalation study to find the maximally effective dose.- Confirm target engagement in tumor tissue via Western blot or other relevant assays.- Consider combination therapy with other anti-cancer agents. |
| Significant weight loss or signs of toxicity in mice | - High dosage- Vehicle toxicity- Off-target effects | - Reduce the dose or dosing frequency.- Include a vehicle-only control group to assess vehicle-related toxicity.- Monitor animals closely for clinical signs of toxicity and consider humane endpoints. |
| Precipitation of this compound during formulation | - Incorrect solvent ratio- Low temperature | - Ensure the correct proportions of DMSO, PEG300, and saline are used.- Gently warm the solution to 37°C during preparation to aid dissolution. |
| Inconsistent tumor growth within a treatment group | - Variation in tumor cell implantation- Inaccurate dosing | - Ensure consistent cell numbers and injection technique during tumor implantation.- Calibrate pipettes and ensure accurate volume administration for each animal. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Tumor Growth Inhibition
| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| 5 | Once Daily (i.p.) | 35 |
| 10 | Once Daily (i.p.) | 62 |
| 20 | Once Daily (i.p.) | 85 |
Table 2: Key Pharmacokinetic Parameters of this compound in BALB/c Mice (10 mg/kg, i.p.)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 2 |
| AUC (0-t) (ng*h/mL) | 4200 |
| t1/2 (h) | 4 |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
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Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 20X stock solution.
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Vortex until the compound is completely dissolved.
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In a separate sterile tube, prepare the vehicle by mixing 40% PEG300 and 55% saline.
-
Add the 20X this compound stock solution to the vehicle to achieve the final desired concentration (final DMSO concentration will be 5%).
-
Vortex thoroughly to ensure a homogenous solution.
-
Protect the formulation from light and use it within 2 hours of preparation.
Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model
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Cell Implantation: Subcutaneously inject 1 x 10^6 human cancer cells (e.g., A549) in 100 µL of serum-free medium mixed with Matrigel (1:1) into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to reach a palpable size of approximately 100-150 mm³.
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Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound 10 mg/kg, this compound 20 mg/kg), with at least 8-10 mice per group.
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Dosing: Administer the formulated this compound or vehicle control intraperitoneally once daily.
-
Tumor Measurement: Measure tumor dimensions using digital calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of each mouse every 2-3 days as an indicator of general health and toxicity.
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Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines. Euthanize mice and collect tumors for further analysis.
Visualizations
Caption: The XYZ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study using this compound.
Caption: A logical diagram for troubleshooting poor efficacy of this compound.
References
Technical Support Center: Enhancing the Oral Bioavailability of PAT-048
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oral formulation development of PAT-048, a potent and selective autotaxin inhibitor. The strategies outlined below are designed to systematically improve the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a potent, selective, and orally active inhibitor of autotaxin.[1] It has shown efficacy in reducing dermal fibrosis in in vivo models and inhibits the expression of IL-6 mRNA.[1] Its mechanism of action makes it a promising candidate for inflammatory and fibrotic diseases.[1]
Q2: Why is enhancing the oral bioavailability of this compound important?
Oral administration is the most convenient and patient-compliant route for drug delivery.[2][3] Enhancing the oral bioavailability of this compound is crucial to ensure that a sufficient concentration of the drug reaches the systemic circulation to exert its therapeutic effect, potentially leading to lower required doses, reduced patient-to-patient variability, and a better safety profile.
Q3: What are the common reasons for the low oral bioavailability of a drug candidate like this compound?
Low oral bioavailability is often attributed to two main factors:
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Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[2][4] Many new chemical entities exhibit poor water solubility.[5][6]
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Low intestinal permeability: The drug may not be able to efficiently cross the intestinal epithelium to enter the bloodstream.[4][7] This can be due to the molecule's physicochemical properties or its interaction with efflux transporters.[8]
Q4: What initial steps should I take to assess the bioavailability challenges of this compound?
A thorough pre-formulation assessment is critical. Key experiments include determining this compound's aqueous solubility at different pH values, its partition coefficient (LogP), and its permeability using in vitro models like the Caco-2 cell assay. This data will help classify this compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.
Troubleshooting Guide
This guide provides solutions to specific issues that researchers may encounter during the development of an oral formulation for this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations of this compound in animal studies. | Poor dissolution of the drug in the gastrointestinal tract, leading to erratic absorption. | Employ particle size reduction techniques like micronization or nanosizing to increase the surface area for dissolution.[5][9][10] Alternatively, consider formulating this compound as a solid dispersion or in a lipid-based system to improve its dissolution rate.[2][9][10] |
| Low in vivo exposure (low AUC) despite good in vitro permeability. | This strongly suggests that the oral absorption is limited by the dissolution rate of this compound. | Focus on strategies that enhance solubility and dissolution. Amorphous solid dispersions, where the drug is molecularly dispersed in a polymer matrix, can significantly improve the dissolution rate.[4][9] Self-emulsifying drug delivery systems (SEDDS) can also be highly effective.[2][9] |
| Good aqueous solubility but low in vivo exposure. | The absorption of this compound may be limited by its permeability across the intestinal wall. The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp). | Investigate the potential for P-gp efflux using in vitro Caco-2 assays with and without a P-gp inhibitor. If efflux is confirmed, consider co-administration with a safe and effective P-gp inhibitor or designing a formulation that can bypass this mechanism, such as a lipid-based formulation which can promote lymphatic uptake.[10] |
| Significant degradation of this compound in simulated gastric or intestinal fluids. | The compound may be unstable at the pH of the stomach or in the presence of digestive enzymes. | Develop an enteric-coated formulation to protect this compound from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine. Encapsulation in nanoparticles can also offer protection from degradation.[11][12] |
Experimental Protocols
Preparation of this compound Nanosuspension by Wet Milling
This protocol describes a method to increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 or Hydroxypropyl methylcellulose (HPMC) in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or a dedicated bead mill
Procedure:
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Prepare a suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the suspension and milling media to the milling chamber. A drug-to-bead ratio of 1:10 by weight is a good starting point.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a predetermined time (e.g., 2-8 hours).
-
Periodically withdraw samples to monitor the particle size distribution using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
The resulting nanosuspension can be used for in vitro dissolution testing or in vivo animal studies. It can also be further processed into a solid dosage form by spray-drying or lyophilization.
Formulation of this compound as an Amorphous Solid Dispersion by Spray Drying
This method aims to improve the solubility and dissolution of this compound by converting it from a crystalline to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone, or a mixture thereof)
-
Spray dryer
Procedure:
-
Dissolve this compound and the polymer in the organic solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio by weight). The total solid content in the solution should typically be between 2-10% (w/v).
-
Optimize the spray drying parameters:
-
Inlet temperature: High enough to evaporate the solvent but low enough to prevent drug degradation.
-
Atomization pressure/nozzle speed: To control droplet size.
-
Feed rate: To ensure efficient drying.
-
-
Pump the solution through the nozzle of the spray dryer.
-
The atomized droplets are rapidly dried in the heated chamber, resulting in a fine powder of the amorphous solid dispersion.
-
Collect the powdered product from the cyclone separator.
-
Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug content, and in vitro dissolution performance.
Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Cosurfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.
-
Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and cosurfactant. Titrate each mixture with water and observe the formation of an emulsion. Plot the compositions that form stable microemulsions on a ternary phase diagram.
-
Preparation of this compound Loaded SEDDS: Based on the phase diagram, select an optimal formulation from the self-emulsifying region. Dissolve this compound in this mixture with gentle heating and stirring until a clear solution is obtained.
-
Characterization:
-
Self-emulsification time: Measure the time it takes for the formulation to form an emulsion upon dilution in simulated gastric and intestinal fluids.
-
Droplet size analysis: Determine the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size generally leads to better absorption.
-
In vitro drug release: Perform dissolution studies to assess the release of this compound from the SEDDS formulation.
-
Visualizations
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies for this compound.
Caption: Simplified signaling pathway showing the mechanism of action of this compound as an autotaxin inhibitor.
References
- 1. This compound | CAS#:1359983-15-5 | Chemsrc [chemsrc.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 4. Bioavailability Challenges in Drug Development – Bioanalytical Research [bioanalyticalresearch.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. longdom.org [longdom.org]
- 12. Nano-drug delivery systems for the enhancement of bioavailability and bioactivity (2024) | Ratna Jyoti Das [scispace.com]
Technical Support Center: Validating the Specific Activity of PAT-048
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specific activity of PAT-048, a selective autotaxin (ATX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of autotaxin (ATX).[1] ATX is an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including fibrosis and inflammation.[1][2][3] this compound exerts its effect by binding to ATX and inhibiting its enzymatic activity, thereby reducing the production of LPA.[1][4]
Q2: What are the essential control experiments to validate that the observed activity is specific to this compound?
A2: To ensure the specific inhibitory activity of this compound on autotaxin, a series of control experiments are crucial. These include:
-
No-Enzyme Control: To measure the background signal in the absence of autotaxin.
-
No-Substrate Control: To ensure that the signal is dependent on the enzymatic conversion of the substrate.
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve this compound.[5]
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Positive Control Inhibitor: To confirm that the assay can detect inhibition. A well-characterized ATX inhibitor can be used for this purpose.[6]
-
Inactive Compound Control: To rule out non-specific inhibition, use a compound structurally similar to this compound but known to be inactive against autotaxin.
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Orthogonal Assay: To confirm the inhibitory activity of this compound using a different assay format or detection method.
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Counter-Screening/Selectivity Profiling: To assess the activity of this compound against other related enzymes (e.g., other phosphodiesterases) to demonstrate its selectivity for autotaxin.
Q3: How can I be sure that this compound is not interfering with the assay itself?
A3: Assay interference can be a significant issue. To address this, consider the following:
-
Promiscuous Inhibition Assay: Test this compound in the presence of a non-ionic detergent (e.g., Triton X-100) to see if the inhibitory effect is reduced. Promiscuous inhibitors often lose their activity in the presence of detergents.
-
Time-Dependence of Inhibition: Evaluate if the inhibition by this compound increases with pre-incubation time with the enzyme. This can indicate a time-dependent or irreversible inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during the validation of this compound's specific activity.
| Problem | Potential Cause | Recommended Solution |
| High background signal in no-enzyme control wells | - Substrate instability or spontaneous degradation.- Contamination of reagents or buffers.- Autofluorescence of this compound or other components. | - Test substrate stability over the assay time course.- Use fresh, high-quality reagents and buffers.- Measure the fluorescence of this compound alone at the assay wavelengths. |
| No or very low signal in positive control (enzyme only) wells | - Inactive enzyme.- Incorrect assay buffer pH or composition.- Sub-optimal substrate concentration. | - Use a new aliquot of enzyme and verify its activity.- Optimize buffer conditions (pH, ionic strength).- Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration around the Km value. |
| Inconsistent results between replicate wells | - Pipetting errors.- Poor mixing of reagents.- Temperature fluctuations across the assay plate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all components in each well.- Incubate plates in a temperature-controlled environment and allow them to equilibrate before reading. |
| This compound shows inhibition in the no-enzyme control | - this compound is interfering with the detection method (e.g., quenching fluorescence).- this compound is precipitating at the tested concentrations. | - Run a control experiment with the substrate and detection reagents in the presence of this compound but without the enzyme.- Visually inspect the wells for precipitation. Test the solubility of this compound in the assay buffer. |
| Observed IC50 value for this compound is significantly different from published values | - Different assay conditions (enzyme/substrate concentration, buffer, temperature).- Incorrect concentration of this compound stock solution.- Degradation of this compound. | - Standardize assay conditions to match published protocols where possible.- Verify the concentration and purity of the this compound stock.- Store this compound appropriately and use fresh dilutions. |
Experimental Protocols
Protocol 1: Autotaxin (ATX) Inhibition Assay using a Fluorescent Substrate
This protocol describes a common method to measure the inhibitory activity of this compound on ATX.
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound
-
FS-3 (a fluorescent LPC analogue substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA
-
DMSO (for dissolving this compound)
-
Black 96-well or 384-well plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Add this compound and ATX to the plate: Add the diluted this compound solutions to the wells of the microplate. Add Assay Buffer containing the appropriate concentration of ATX to each well (except for the no-enzyme control wells).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to ATX.
-
Initiate the reaction: Add the fluorescent substrate FS-3 to all wells to start the enzymatic reaction.
-
Kinetic measurement: Immediately start monitoring the increase in fluorescence intensity using a microplate reader (Excitation/Emission wavelengths appropriate for FS-3). Read the plate every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Control Experiments Workflow
Caption: A logical workflow diagram illustrating the key control experiments required to validate the specific inhibitory activity of this compound.
Signaling Pathway
Autotaxin-LPA Signaling Pathway and the Role of this compound
Caption: A diagram of the Autotaxin-LPA signaling pathway, illustrating how this compound inhibits ATX to block the production of LPA.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Therapeutic Efficacy of PAT-048 in Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of PAT-048, a selective autotaxin inhibitor, with other emerging and established anti-fibrotic agents. The information presented is based on available preclinical and clinical data, offering a valuable resource for researchers and professionals in the field of fibrosis drug development.
Executive Summary
Fibrosis, characterized by the excessive deposition of extracellular matrix, poses a significant therapeutic challenge. This compound, by targeting the autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis, represents a promising approach to mitigate fibrotic processes. This guide delves into the mechanism of action of this compound, presents its efficacy data from preclinical models, and objectively compares it against alternative therapeutic strategies, including other ATX inhibitors, LPA1 receptor antagonists, and agents targeting distinct fibrotic pathways such as TGF-β, PDGF, and IL-6.
Data Presentation: Quantitative Comparison of Anti-Fibrotic Agents
The following tables summarize the quantitative data from preclinical studies, allowing for a direct comparison of the efficacy of this compound with other therapeutic agents in relevant fibrosis models.
Table 1: In Vitro Potency of Autotaxin Inhibitors
| Compound | Target | Assay | IC50 | Source |
| This compound | Autotaxin | Mouse Plasma | 20 nM | [1] |
| IOA-289 | Autotaxin | Human Plasma (LPA18:2 inhibition) | 36 nM | [2] |
Table 2: Efficacy in Preclinical Dermal Fibrosis Models (Bleomycin-Induced)
| Compound | Target | Animal Model | Key Efficacy Readout | Result | Source |
| This compound | Autotaxin | Mouse | Attenuation of skin fibrosis | Marked attenuation | [3] |
| Imatinib | PDGF Receptor, c-Abl | Mouse | Reduction in dermal thickness | Significant reduction | [4] |
| Dasatinib/Nilotinib | c-Abl, PDGF Receptor | Mouse | Reduction in dermal thickness, collagen deposition, and myofibroblasts | Significant reduction | [5] |
| Tocilizumab | IL-6 Receptor | Mouse | Improvement in skin fibrosis, edema, thickness, and collagen deposition | Significant improvement | [6] |
Table 3: Efficacy in Preclinical Pulmonary Fibrosis Models (Bleomycin-Induced)
| Compound | Target | Animal Model | Key Efficacy Readout | Result | Source |
| This compound | Autotaxin | Mouse | Effect on LPA production and lung fibrosis | No suppression | [1] |
| Ziritaxestat (GLPG1690) | Autotaxin | Mouse | Reduction in histopathological appearances of fibrosis and ECM deposition | Nearly 50% reduction | [3] |
| Nintedanib | VEGFR, FGFR, PDGFR | Mouse | Slowing the decline in Forced Vital Capacity (FVC) | Significant slowing | [7] |
| Pirfenidone | Multiple | Mouse | Reduction in inflammatory cell influx and collagen deposition | Approximately 50% reduction | [3] |
Table 4: Efficacy of LPA1 Receptor Antagonists in Fibrosis Models
| Compound | Target | Animal Model | Key Efficacy Readout | Result | Source |
| SAR100842 | LPA1 Receptor | Tsk1 Mouse (Dermal Fibrosis) | Reversal of dermal thickening, inhibition of myofibroblast differentiation, reduction of skin collagen content | Consistent reversal and reduction | [8] |
| SAR100842 | Bleomycin-Induced Mouse (Dermal Fibrosis) | Reversal of dermal thickening, inhibition of myofibroblast differentiation, reduction of collagen content | Significant reversal and reduction | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Bleomycin-Induced Dermal Fibrosis Model
This model is widely used to mimic the inflammatory and fibrotic stages of scleroderma.
-
Animal Model: Typically, 6- to 8-week-old C57BL/6 mice are used.
-
Induction of Fibrosis: Bleomycin (e.g., 100 µg in 100 µL of PBS) is administered via daily subcutaneous injections into a defined area on the shaved upper back for a period of 3 to 4 weeks. Control animals receive PBS injections.
-
Therapeutic Intervention: Treatment with the investigational compound (e.g., this compound orally at 20 mg/kg daily) is initiated either prophylactically (at the same time as the first bleomycin injection) or therapeutically (after fibrosis has been established).
-
Efficacy Assessment:
-
Dermal Thickness: Measured using calipers or histological analysis of skin cross-sections.
-
Collagen Content: Quantified by hydroxyproline assay of skin biopsies.
-
Myofibroblast Infiltration: Assessed by immunohistochemical staining for α-smooth muscle actin (α-SMA).
-
Gene Expression: Analysis of pro-fibrotic and inflammatory markers (e.g., Collagen I, IL-6) in skin tissue by qPCR.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This model is a standard for studying idiopathic pulmonary fibrosis (IPF).
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg in 50 µL of saline) is administered.
-
Therapeutic Intervention: The test compound is administered, often daily, starting from day 1 (prophylactic) or day 7-14 (therapeutic) after bleomycin instillation.
-
Efficacy Assessment:
-
Histopathology: Lungs are harvested at a specific time point (e.g., day 21 or 28), and sections are stained with Masson's trichrome to assess the extent of fibrosis using the Ashcroft scoring system.
-
Collagen Content: Measured by hydroxyproline assay of lung homogenates.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts, as well as cytokine levels (e.g., TGF-β1), are measured in the BAL fluid.
-
Pulmonary Function Tests: In some studies, lung function parameters like Forced Vital Capacity (FVC) are measured.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the complex biological pathways and experimental designs aid in understanding the therapeutic rationale and study outcomes.
Caption: The Autotaxin-LPA Signaling Pathway and Points of Therapeutic Intervention.
Caption: General Experimental Workflow for Preclinical Evaluation of Anti-Fibrotic Agents.
Caption: Key Signaling Pathways in Fibrosis and their respective inhibitors.
Conclusion
This compound demonstrates notable efficacy in preclinical models of dermal fibrosis by selectively inhibiting autotaxin. Its mechanism of action, focused on the ATX-LPA axis, provides a targeted approach to reducing key drivers of fibrosis. However, its lack of efficacy in a preclinical lung fibrosis model suggests that its therapeutic potential may be tissue- or context-dependent.
Comparatively, other agents targeting different pathways, such as the PDGF and TGF-β pathways, have also shown robust anti-fibrotic effects in various preclinical models. The choice of a therapeutic candidate will likely depend on the specific fibrotic disease, the underlying pathophysiology, and the desired safety profile. This guide highlights the importance of continued research and head-to-head comparative studies to delineate the most effective therapeutic strategies for fibrotic diseases. The data presented herein serves as a valuable starting point for researchers to design future studies and advance the development of novel anti-fibrotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of tocilizumab treatment for skin fibrosis by inhibiting CD38+ macrophages in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Autotaxin Inhibitors: A Focus on GLPG1690 (Ziritaxestat)
An important note on the scope of this guide: This document provides a detailed analysis of GLPG1690 (ziritaxestat), a well-documented autotaxin inhibitor. Initial searches for a compound designated "PAT-048" did not yield any publicly available scientific or clinical data. Therefore, a direct comparative analysis between this compound and GLPG1690 is not possible at this time. This guide will instead provide a comprehensive overview of GLPG1690 and place it within the broader context of different classes of autotaxin inhibitors to offer a valuable comparative perspective for researchers, scientists, and drug development professionals.
GLPG1690 (Ziritaxestat): An Overview
GLPG1690, also known as ziritaxestat, is an orally available, potent, and selective small-molecule inhibitor of the enzyme autotaxin.[1][2] It was developed by Galapagos NV for the potential treatment of idiopathic pulmonary fibrosis (IPF).[3][4] The rationale for its development stemmed from the observation that autotaxin and its product, lysophosphatidic acid (LPA), are upregulated in the lungs of IPF patients and are implicated in pro-fibrotic processes.[3][5] By inhibiting autotaxin, GLPG1690 was expected to reduce LPA levels and consequently slow or halt the progression of fibrosis.[3]
Mechanism of Action
GLPG1690 functions by selectively inhibiting autotaxin, a secreted enzyme that belongs to the lysophospholipase D family.[1][6] Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) into the signaling lipid LPA.[7] LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that promote cellular processes such as proliferation, migration, and survival, which are key drivers of fibrosis.[6][7] GLPG1690's inhibition of autotaxin leads to a significant reduction in circulating LPA levels, thereby mitigating these pro-fibrotic signals.[8][9]
Preclinical and Clinical Development
GLPG1690 demonstrated promising results in preclinical models of pulmonary fibrosis.[1][10] In a mouse model of bleomycin-induced lung fibrosis, GLPG1690 was shown to be effective in reducing the fibrotic score and collagen content.[11]
These encouraging preclinical findings led to its advancement into clinical trials. Phase 1 studies in healthy volunteers established a favorable safety and pharmacokinetic profile, and demonstrated a dose-dependent reduction in plasma LPA levels, confirming target engagement.[3][9] A Phase 2a study, known as the FLORA trial, in patients with IPF suggested that GLPG1690 was generally well-tolerated and showed a stabilizing effect on forced vital capacity (FVC), a key measure of lung function, over a 12-week period.[5][12]
However, the subsequent large-scale Phase 3 clinical trials, ISABELA 1 and ISABELA 2, were terminated prematurely.[13][14][15] An independent data and safety monitoring committee concluded that the benefit-risk profile of ziritaxestat no longer supported the continuation of the trials due to a lack of efficacy and potential safety concerns.[13] The trials did not show a significant improvement in the annual rate of FVC decline compared to placebo.[13] Following these results, the development of ziritaxestat for all indications was discontinued.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for GLPG1690 (ziritaxestat).
Table 1: In Vitro Potency of GLPG1690
| Parameter | Value | Species | Reference |
| IC50 | 131 nM | Human | [16] |
| Ki | 15 nM | Human | [16] |
| IC50 (ex vivo plasma) | ~100 nM | Human | [11] |
Table 2: Key Clinical Trial Results for GLPG1690
| Trial | Phase | Number of Patients | Key Findings | Reference |
| NCT02179502 | 1 | 40 healthy men | Generally safe and well-tolerated; dose-dependent reduction in LPA levels. | [3][9] |
| FLORA (NCT02738801) | 2a | 23 IPF patients | Generally safe and well-tolerated; stabilized FVC over 12 weeks. | [3][5][12] |
| ISABELA 1 & 2 (NCT03711162, NCT03733444) | 3 | 1,306 IPF patients | Trials terminated early; no significant improvement in FVC decline; unfavorable benefit-risk profile. | [13][14][15] |
Experimental Protocols
In Vitro Autotaxin Inhibition Assay (General Methodology)
A common method to determine the in vitro potency of an autotaxin inhibitor like GLPG1690 involves a biochemical assay using a fluorescent substrate.
-
Enzyme and Substrate: Recombinant human autotaxin is used as the enzyme source. A synthetic substrate, such as FS-3 (a fluorogenic LPC analog), is utilized.
-
Assay Buffer: The reaction is typically carried out in a buffer solution at a physiological pH (e.g., 7.4) containing necessary co-factors like calcium and magnesium ions.
-
Inhibitor Preparation: The test compound (e.g., GLPG1690) is serially diluted to various concentrations.
-
Reaction Initiation and Measurement: The enzyme, inhibitor, and substrate are mixed, and the reaction is incubated at 37°C. The hydrolysis of the substrate by autotaxin results in the release of a fluorescent product. The increase in fluorescence over time is measured using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Phase 2a FLORA Trial (NCT02738801) Methodology
The FLORA trial was a randomized, double-blind, placebo-controlled study.[5]
-
Patient Population: Eligible patients were adults aged 40 years or older with a confirmed diagnosis of IPF who were not currently taking the approved IPF treatments, pirfenidone or nintedanib.[5]
-
Treatment: Patients were randomized in a 3:1 ratio to receive either 600 mg of oral GLPG1690 once daily or a matching placebo for 12 weeks.[5]
-
Primary Outcomes: The primary endpoints were safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690.[5]
-
Secondary Outcomes: Secondary outcomes included changes in lung function, as assessed by spirometry (FVC), and changes in disease biomarkers.[5]
-
Assessments: Safety was monitored through the recording of adverse events. Pharmacokinetics were assessed by measuring plasma concentrations of GLPG1690. Pharmacodynamics were evaluated by measuring plasma levels of LPA C18:2. FVC was measured at baseline and at week 12.[5]
Signaling Pathways and Experimental Workflows
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the signaling pathway targeted by GLPG1690.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of GLPG1690.
GLPG1690 Clinical Development Workflow
The following diagram outlines the clinical development path of GLPG1690 for IPF.
Caption: The clinical development workflow of GLPG1690 for Idiopathic Pulmonary Fibrosis (IPF).
Comparative Context: Types of Autotaxin Inhibitors
While a direct comparison with this compound is not feasible, it is useful to understand that autotaxin inhibitors can be classified into different types based on their binding mode to the enzyme. This classification helps in understanding the diverse approaches to inhibiting this target.
-
Type I Inhibitors: These are typically competitive inhibitors that bind to the catalytic site of autotaxin, often chelating the zinc ions that are essential for catalysis. They also occupy the hydrophobic pocket that accommodates the lipid tail of the substrate.
-
Type II Inhibitors: These inhibitors bind solely to the hydrophobic pocket, preventing the substrate (LPC) from binding. They are competitive inhibitors but do not interact with the catalytic zinc ions.
-
Type III Inhibitors: These are non-competitive or uncompetitive inhibitors that bind to a site distinct from the active site.
-
Type IV Inhibitors: These inhibitors bind to both the hydrophobic pocket and an allosteric tunnel, which is thought to be the exit route for the product, LPA. This dual binding can offer a different pharmacological profile.
GLPG1690 is a potent inhibitor that occupies the hydrophobic pocket of autotaxin.
The diagram below illustrates the different binding sites for various types of autotaxin inhibitors.
Caption: Binding modes of different types of autotaxin inhibitors.
Conclusion
GLPG1690 (ziritaxestat) is a well-characterized autotaxin inhibitor whose clinical development for IPF, despite initial promise, was ultimately halted due to a lack of efficacy in Phase 3 trials. The journey of GLPG1690 provides valuable insights into the challenges of translating preclinical and early clinical findings into late-stage clinical success for complex diseases like IPF. Understanding the mechanism of action of GLPG1690 and its place within the broader landscape of autotaxin inhibitors is crucial for the continued development of novel therapeutics targeting this pathway. Future research may focus on developing inhibitors with different binding modalities or targeting specific patient populations to unlock the therapeutic potential of autotaxin inhibition.
References
- 1. reports.glpg.com [reports.glpg.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. glpg.com [glpg.com]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpg.com [glpg.com]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galapagos FLORA trial targets IPF | Drug Discovery News [drugdiscoverynews.com]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]
- 13. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
- 15. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Comparative Analysis of the Autotaxin Inhibitors PAT-048 and PF-8380: An In Vivo Perspective
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct head-to-head in vivo studies comparing PAT-048 and PF-8380 have been identified in publicly available literature. This guide provides a comparative summary based on data from separate, independent in vivo studies. Direct comparisons of potency and efficacy should be interpreted with caution due to variations in experimental models, protocols, and endpoint measurements.
Both this compound and PF-8380 are inhibitors of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] LPA is a bioactive signaling lipid that mediates a variety of cellular processes through G-protein-coupled receptors (GPCRs), influencing cell proliferation, migration, and survival.[2] The ATX-LPA signaling axis has been implicated in numerous pathological conditions, including fibrosis, inflammation, and cancer, making it an attractive therapeutic target.[2][3][4]
Mechanism of Action: Inhibition of the ATX-LPA Signaling Pathway
PF-8380 is a potent, competitive inhibitor of autotaxin.[5] By blocking the lysophospholipase D (lysoPLD) activity of ATX, it prevents the conversion of lysophosphatidylcholine (LPC) into LPA.[1][6] This reduction in LPA levels disrupts downstream signaling through LPA receptors (LPAR1-6), thereby mitigating pathological cellular responses.[2] this compound is also described as a potent ATX inhibitor, functioning through the same mechanism to reduce LPA levels.[7]
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo data for PF-8380 and this compound from separate studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay Type | Target | IC₅₀ | Source |
| PF-8380 | Isolated Enzyme Assay | Human Autotaxin | 2.8 nM | [1][5][6][8] |
| Human Whole Blood | Endogenous Autotaxin | 101 nM | [1][5][6][8] | |
| Isolated Enzyme Assay | Rat Autotaxin | 1.16 nM | [6][8] | |
| This compound | Data not publicly available | - | - |
Table 2: In Vivo Pharmacodynamics & Efficacy
| Compound | Model | Species | Dose & Route | Key Findings | Source |
| PF-8380 | Carrageenan-induced Air Pouch (Inflammation) | Rat | 30 mg/kg, Oral | >95% reduction in plasma and pouch LPA levels within 3h; reduced inflammatory hyperalgesia. | [1][8] |
| Glioma Tumor Xenograft (Cancer) | Mouse | 10 mg/kg | Delayed tumor growth and inhibited radiation-induced angiogenesis when used as a radiosensitizer. | [4][8] | |
| Endotoxemia (Neuroinflammation) | Mouse | 30 mg/kg, Co-injection with LPS | Attenuated LPS-induced expression of pro-inflammatory mRNAs (TNFα, IL-1β, IL-6) in the brain. | [9] | |
| This compound | Bleomycin-induced Dermal Fibrosis | Mouse | 10 mg/kg | Markedly attenuated skin fibrosis; resulted in 75% inhibition of ATX activity after 24h. | [7] |
| Bleomycin-induced Dermal Fibrosis | Mouse | 20 mg/kg | >90% inhibition of ATX activity. | [7] |
Table 3: Pharmacokinetic Profile of PF-8380
No publicly available pharmacokinetic data was found for this compound.
| Parameter | Species | IV Dose | Oral Dose | Value | Source |
| Clearance | Rat | 1 mg/kg | - | 31 mL/min/kg | [6] |
| Volume of Distribution (Vdss) | Rat | 1 mg/kg | - | 3.2 L/kg | [6] |
| Effective Half-life (t½) | Rat | 1 mg/kg | - | 1.2 h | [6] |
| Oral Bioavailability | Rat | - | 1-100 mg/kg | 43-83% | [6] |
Experimental Protocols & Workflows
PF-8380: Rat Air Pouch Model of Inflammation
This model was used to assess the in vivo efficacy of PF-8380 in reducing LPA levels at a site of inflammation.[1]
Protocol:
-
Pouch Formation: Subcutaneous injection of 20 mL of sterile air into the dorsal side of Sprague-Dawley rats to form an air pouch.
-
Induction of Inflammation: Three days post-pouch formation, 2 mL of 1% carrageenan solution is injected into the pouch to induce an inflammatory response.
-
Compound Administration: PF-8380 is administered orally at a dose of 30 mg/kg.
-
Sample Collection: At various time points (e.g., 3 hours post-dose), blood samples are collected for plasma analysis. Fluid from the air pouch (exudate) is also collected.
-
Endpoint Analysis: LPA levels in both plasma and pouch exudate are quantified, typically using mass spectrometry, to determine the extent of ATX inhibition.
This compound: Mouse Model of Bleomycin-Induced Dermal Fibrosis
This model evaluates the anti-fibrotic potential of ATX inhibitors.[7]
Protocol:
-
Induction of Fibrosis: Daily subcutaneous injections of bleomycin are administered to a defined area on the dorsal skin of mice for a period of several weeks to induce fibrosis.
-
Compound Administration: this compound is administered to a cohort of the bleomycin-treated mice, typically via oral gavage, at doses of 10 or 20 mg/kg.
-
Treatment Period: Dosing with this compound occurs concurrently with bleomycin administration or as a therapeutic intervention after fibrosis is established.
-
Sample Collection: At the end of the study period, mice are euthanized, and the affected skin tissue is harvested.
-
Endpoint Analysis:
-
Histology: Skin sections are stained (e.g., with Masson's trichrome) to assess collagen deposition and dermal thickness.
-
Biochemical Analysis: ATX activity in tissue or plasma is measured to confirm target engagement.
-
References
- 1. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor [frontiersin.org]
- 3. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 5. PF-8380 - Chemietek [chemietek.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
Evaluating the Specificity of PAT-048 in Comparison to Broad-Spectrum Inhibitors
A detailed guide for researchers and drug development professionals on the target specificity of the autotaxin inhibitor PAT-048 versus broad-spectrum anti-fibrotic and anti-inflammatory agents.
This guide provides an objective comparison of the selective autotaxin inhibitor this compound with broader-acting inhibitors commonly used in fibrosis and inflammation research, such as the multi-tyrosine kinase inhibitor nintedanib and the pleiotropic anti-fibrotic agent pirfenidone. The information presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies and to provide a framework for evaluating inhibitor specificity.
Introduction
In the study of fibrotic and inflammatory diseases, the choice between a highly specific inhibitor and a broad-spectrum agent is critical. While broad-spectrum inhibitors can be effective by targeting multiple pathways involved in disease pathogenesis, their lack of specificity can lead to off-target effects and complicate the interpretation of experimental results. Conversely, highly specific inhibitors, such as this compound, offer a more precise tool to dissect the role of a single target in a complex biological system. This guide evaluates the specificity of this compound, a potent and selective inhibitor of autotaxin (ATX), in the context of currently available broad-spectrum anti-fibrotic and anti-inflammatory drugs.
This compound: A Selective Autotaxin Inhibitor
This compound is a potent, selective, and orally active non-competitive inhibitor of autotaxin, with an IC50 of 1.1 nM against the lysophospholipase D (lysoPLD) activity of human ATX[1]. Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive lipid mediator that plays a crucial role in a wide range of cellular processes, including cell proliferation, migration, and survival[2]. Dysregulation of the ATX-LPA signaling axis has been implicated in the pathogenesis of various diseases, including fibrosis, inflammation, and cancer[2][3].
The high selectivity of this compound for autotaxin makes it an invaluable tool for studying the specific contributions of this enzyme to disease processes. Preclinical studies have demonstrated that this compound effectively inhibits ATX activity in vivo, leading to a reduction in dermal fibrosis in a bleomycin-induced mouse model[4].
Broad-Spectrum Inhibitors: Nintedanib and Pirfenidone
For the purpose of this comparison, we will focus on two widely used broad-spectrum inhibitors with anti-fibrotic and anti-inflammatory properties: nintedanib and pirfenidone.
-
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR)[5][6]. By inhibiting these kinases, nintedanib interferes with key pathways involved in the proliferation, migration, and differentiation of fibroblasts, which are central to the development of fibrosis[5][6].
-
Pirfenidone is an anti-fibrotic and anti-inflammatory agent with a less well-defined mechanism of action[3][7][8]. It is thought to exert its effects by modulating various cytokines and growth factors, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α)[1][3]. Its pleiotropic effects contribute to its therapeutic efficacy but also make it challenging to pinpoint a single, specific target.
Comparative Specificity Profile
A direct head-to-head comparison of the off-target profiles of this compound, nintedanib, and pirfenidone from a single comprehensive screening panel is not publicly available. However, by compiling data from various sources, we can construct a comparative overview of their known targets and off-targets.
| Inhibitor | Primary Target(s) | Known Off-Targets / Broader Effects | Selectivity Profile |
| This compound | Autotaxin (ATX) | Limited off-target information available, suggesting high selectivity. | Highly Selective |
| Nintedanib | VEGFR1/2/3, FGFR1/2/3, PDGFRα/β | Lck, Lyn, Src kinases. A kinome scan revealed binding to 44 kinases at clinically relevant concentrations[9][10]. | Broad-Spectrum (Multi-Kinase) |
| Pirfenidone | Not definitively established | Modulates multiple cytokines and growth factors (e.g., TGF-β, TNF-α, IL-1, IL-6), antioxidant properties[1][3][8]. | Broad-Spectrum (Pleiotropic) |
Signaling Pathways
The following diagrams illustrate the distinct points of intervention for this compound and the broad-spectrum inhibitors within relevant signaling pathways.
Experimental Data Comparison
The following table summarizes key quantitative data for this compound and nintedanib, highlighting their differing potencies against their primary targets.
| Inhibitor | Assay Type | Target | IC50 / KD | Reference |
| This compound | LysoPLD Activity Assay | Human Autotaxin | 1.1 nM (IC50) | [1] |
| LysoPLD Activity Assay | Mouse Plasma Autotaxin | 20 nM (IC50) | [7][8] | |
| Nintedanib | Kinase Binding Assay | VEGFR2 | 21 nM (KD) | [9][10] |
| Kinase Binding Assay | FGFR1 | 69 nM (KD) | [9][10] | |
| Kinase Binding Assay | PDGFRα | 59 nM (KD) | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Autotaxin Activity Assay (LysoPLD Activity)
This protocol describes a common method for measuring the lysoPLD activity of autotaxin, which is inhibited by this compound.
Protocol:
-
Reaction Setup: In a 96-well plate, combine a buffered solution (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2) with the autotaxin substrate, lysophosphatidylcholine (LPC).
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations or a vehicle control to the appropriate wells.
-
Enzyme Addition: Initiate the reaction by adding a purified autotaxin enzyme or a biological sample containing autotaxin (e.g., plasma).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
Detection: Stop the reaction and measure the amount of choline produced, which is a product of the lysoPLD reaction. This can be done using a colorimetric or fluorometric method, often involving choline oxidase, horseradish peroxidase (HRP), and a suitable substrate like TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline).
-
Data Analysis: Calculate the percent inhibition of autotaxin activity at each concentration of the inhibitor to determine the IC50 value.
Bleomycin-Induced Dermal Fibrosis Model
This in vivo model is commonly used to assess the anti-fibrotic potential of compounds like this compound.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL) into a shaved area on the back for a period of 2 to 4 weeks. A control group receives saline injections.
-
Treatment: Concurrently with bleomycin administration, treat groups of mice with the test compound (e.g., this compound via oral gavage) or a vehicle control.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin tissue from the injection site.
-
Analysis:
-
Histology: Fix tissue in formalin, embed in paraffin, and stain with Masson's trichrome to visualize collagen deposition and measure dermal thickness.
-
Collagen Content: Perform a hydroxyproline assay on skin homogenates to quantify total collagen content.
-
Gene Expression: Extract RNA from skin tissue and perform quantitative real-time PCR (qPCR) to measure the expression of fibrotic markers such as Col1a1 (collagen type I alpha 1) and Acta2 (alpha-smooth muscle actin).
-
IL-6 Expression Assay (qPCR)
This protocol outlines the measurement of Interleukin-6 (IL-6) mRNA expression in cells or tissues, which can be influenced by the ATX-LPA pathway.
Protocol:
-
Cell/Tissue Treatment: Culture cells (e.g., dermal fibroblasts) and treat with stimuli (e.g., LPA) in the presence or absence of inhibitors (e.g., this compound). For tissue samples, they can be collected from in vivo experiments as described above.
-
RNA Isolation: Lyse the cells or homogenize the tissue and isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using a qPCR instrument, a suitable DNA-binding dye (e.g., SYBR Green) or probe-based chemistry, and primers specific for IL-6 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of IL-6 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to the appropriate controls.
Conclusion
This compound represents a highly selective tool for investigating the role of autotaxin in health and disease. Its specificity for a single enzyme in the LPA signaling pathway contrasts sharply with the multi-targeted nature of broad-spectrum inhibitors like nintedanib and the pleiotropic effects of pirfenidone. While broad-spectrum inhibitors have demonstrated clinical utility, their lack of specificity can complicate the elucidation of precise mechanisms of action and may contribute to a wider range of off-target effects. For researchers aiming to specifically dissect the contribution of the ATX-LPA axis to a biological process, a highly selective inhibitor such as this compound is the superior choice. This guide provides the foundational information and experimental frameworks to aid in the rational selection and evaluation of inhibitors for preclinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Esbriet® (pirfenidone) Mechanism of Action (MoA) & How It May Help [esbriethcp.com]
- 5. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pirfenidone: Uses, Interactions, Mechanism of Action, and More [minicule.com]
- 8. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 9. S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib | Thorax [thorax.bmj.com]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of PAT-048 Against Novel Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the autotaxin (ATX) inhibitor PAT-048 against other novel inhibitors, supported by experimental data. The information is intended to assist researchers in selecting appropriate compounds for preclinical and clinical studies in fields such as fibrosis, inflammation, and oncology.
Introduction to Autotaxin and its Signaling Pathway
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the production of the bioactive lipid, lysophosphatidic acid (LPA).[1][2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA in the extracellular space.[3] LPA then binds to at least six distinct G protein-coupled receptors (LPAR1-6), activating downstream signaling cascades that regulate fundamental cellular processes like proliferation, migration, and survival.[1][3][4] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathology of numerous diseases, including idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation, making ATX a compelling therapeutic target.[2][4][5]
Caption: The ATX enzyme converts LPC to LPA, which activates LPARs to drive pathological responses.
Potency Comparison of Autotaxin Inhibitors
The potency of an autotaxin inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. This value is determined through various in vitro assays, ranging from purified enzyme systems to more physiologically relevant whole blood or plasma environments.
| Inhibitor | Assay Type | IC50 Value (nM) | Reference(s) |
| This compound | Human ATX (lysoPLD activity) | 1.1 | [6] |
| Human Blood | 8.9 | [6] | |
| Mouse Plasma | 20 - 22 | [6][7][8] | |
| PF-8380 | Isolated Enzyme Assay | 2.8 | [9] |
| Human Whole Blood | 101 | [9] | |
| BI-2545 | Human ATX | 2.1 | [6] |
| Rat ATX | 3.4 | [6] | |
| Aminopyrimidine Series | Biochemical Assay | 2 | [10][11] |
| ATX-1d | Enzyme Inhibition Assay | 1800 | [12][13] |
Summary of Potency Data: As shown in the table, this compound demonstrates high potency, with an IC50 of 1.1 nM against the isolated human ATX enzyme.[6] Its potency remains in the low nanomolar range in human blood (8.9 nM) and mouse plasma (20-22 nM), indicating good activity in a biological matrix.[6][7] Novel inhibitors such as PF-8380 and BI-2545 also exhibit single-digit nanomolar potency in biochemical assays.[6][9] Notably, PF-8380's potency is reduced to 101 nM in human whole blood, a factor to consider in translational studies.[9] BI-2545 was developed to have an improved pharmacokinetic and safety profile over earlier compounds like PF-8380.[14] Other research efforts have yielded compounds like the aminopyrimidine series lead with an impressive 2 nM IC50.[10][11]
Experimental Protocols for Potency Determination
The evaluation of ATX inhibitors relies on a standardized set of robust assays. These methodologies are critical for determining potency, selectivity, and mechanism of action.
Biochemical Enzyme Activity Assays
These assays use purified recombinant ATX to measure the inhibitor's direct effect on enzyme activity.
-
Fluorogenic Substrate (FS-3) Assay: This is a widely used method that provides a quantitative measurement of ATX activity over time.[15] It employs FS-3, an LPC analog conjugated with both a fluorophore and a quencher. In its native state, fluorescence is suppressed. When ATX cleaves FS-3, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[15][16]
-
LPC Coupled Enzyme Assay: This method uses a cocktail of enzymes, including autotaxin, choline oxidase, and horseradish peroxidase.[10] ATX-mediated hydrolysis of LPC releases choline, which is then oxidized to produce a fluorescent or colorimetric signal, allowing for the quantification of LPA production.[10]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring ATX activity and its downstream effects in the presence of cells.
-
LPA Receptor Reporter Assay: This technique uses a stable cell line that expresses an LPA receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a downstream signaling element.[17][18] ATX-mediated LPA generation activates the receptor, leading to reporter gene expression, which can be quantified to determine enzyme activity.[17] Assays can be designed where ATX is added directly to the reporter cells for real-time measurement.[18]
Whole Blood/Plasma Assays
To assess inhibitor potency in a complex biological environment, assays are conducted using human whole blood or plasma. These experiments provide valuable insights into how factors like plasma protein binding might affect the inhibitor's efficacy.[6][9]
Caption: A typical tiered approach for characterizing novel autotaxin inhibitors.
In Vivo Studies
The ultimate validation of an ATX inhibitor's therapeutic potential comes from in vivo animal models that mimic human diseases.
-
This compound: Has demonstrated efficacy in reducing dermal fibrosis in a bleomycin-induced mouse model.[7][19] Oral administration of this compound at 20 mg/kg was shown to inhibit over 90% of plasma ATX activity.[8]
-
PF-8380: In a rat air pouch model of inflammation, oral dosing of PF-8380 provided a greater than 95% reduction in LPA levels in both plasma and the site of inflammation.[9] It also demonstrated efficacy in reducing inflammatory hyperalgesia.[9]
-
BI-2545: This compound has been shown to substantially lower LPA levels in vivo, indicating good target engagement and bioavailability.[14]
-
IOA-289: Preclinical in vivo studies showed that this inhibitor can slow the progression of lung fibrosis in mouse models.[20]
Conclusion
This compound is a highly potent, orally active autotaxin inhibitor with robust activity in both biochemical and biological matrix-based assays.[6][7] Its demonstrated efficacy in preclinical models of fibrosis underscores its therapeutic potential.[19] When compared to other novel inhibitors like PF-8380 and BI-2545, this compound exhibits comparable or superior potency, particularly in assays containing plasma or blood.[6][9] The selection of an optimal ATX inhibitor for further development will depend on a comprehensive evaluation of potency, selectivity, pharmacokinetic properties, and performance in relevant in vivo disease models. This guide provides the foundational data to aid in these critical research and development decisions.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|PAT 048;PAT048 [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Autotaxin Inhibitors for the Treatment of Osteoarthritis Pain: Lead Optimization via Structure-Based Drug Design (Journal Article) | OSTI.GOV [osti.gov]
- 12. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 16. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 17. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Battle in Head and Neck Cancer: Pembrolizumab (PAT-048) vs. Cetuximab in the KEYNOTE-048 Trial
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the clinical findings for Pembrolizumab, herein referred to as PAT-048 for the context of this report, versus the EXTREME regimen (Cetuximab with platinum-based chemotherapy and 5-fluorouracil) as first-line treatment for recurrent or metastatic head and neck squamous cell carcinoma (HNSCC), based on the pivotal KEYNOTE-048 clinical trial.
The landscape of first-line treatment for recurrent or metastatic HNSCC has been significantly altered by the outcomes of the KEYNOTE-048 study. This phase 3, randomized, open-label trial evaluated the efficacy and safety of Pembrolizumab as a monotherapy and in combination with chemotherapy against the established standard of care, the EXTREME regimen. The findings from this trial have established Pembrolizumab-based therapies as new standards of care for this patient population.[1]
Comparative Efficacy Data
The KEYNOTE-048 trial demonstrated significant overall survival benefits for Pembrolizumab-based regimens in specific patient populations, particularly those with PD-L1 expressing tumors. The following tables summarize the key efficacy endpoints from the trial, comparing Pembrolizumab (monotherapy and in combination with chemotherapy) with the Cetuximab-based EXTREME regimen.
Overall Survival (OS)
The primary analysis of the KEYNOTE-048 trial revealed a significant improvement in overall survival for patients treated with Pembrolizumab, particularly in subgroups with higher PD-L1 expression (Combined Positive Score [CPS] ≥1 and ≥20).[2][3][4]
| Treatment Arm | Patient Population (PD-L1 CPS) | Median OS (months) | Hazard Ratio (95% CI) | p-value |
| Pembrolizumab Monotherapy | CPS ≥20 | 14.9 | 0.61 (0.46–0.81) | 0.00034 |
| CPS ≥1 | 12.3 | 0.74 (0.61–0.89) | 0.0008 | |
| Total Population | 11.5 | 0.81 (0.68–0.97) | 0.00994 | |
| Pembrolizumab + Chemotherapy | CPS ≥20 | 14.7 | 0.62 (0.46–0.84) | 0.00082 |
| CPS ≥1 | 13.6 | 0.64 (0.53–0.78) | <0.00001 | |
| Total Population | 13.0 | 0.71 (0.59–0.85) | 0.00008 | |
| Cetuximab + Chemotherapy (EXTREME) | CPS ≥20 | 10.8 | - | - |
| CPS ≥1 | 10.4 | - | - | |
| Total Population | 10.7 | - | - |
Data sourced from the updated results of the Phase III KEYNOTE-048 study.[2][3][4]
Progression-Free Survival (PFS)
While demonstrating a clear overall survival benefit, the Pembrolizumab-based regimens did not show a statistically significant improvement in progression-free survival compared to the EXTREME regimen in the initial analyses.[5]
| Treatment Arm | Patient Population (PD-L1 CPS) | Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| Pembrolizumab Monotherapy | CPS ≥20 | 3.4 | 0.99 (0.75-1.29) | - |
| CPS ≥1 | 3.2 | 1.05 (0.87-1.26) | - | |
| Total Population | 2.3 | 1.16 (0.99-1.36) | - | |
| Pembrolizumab + Chemotherapy | CPS ≥20 | 5.1 | 0.72 (0.55-0.94) | - |
| CPS ≥1 | 5.1 | 0.86 (0.71-1.04) | 0.06497 | |
| Total Population | 4.9 | 0.92 (0.77-1.10) | - | |
| Cetuximab + Chemotherapy (EXTREME) | CPS ≥20 | 5.0 | - | - |
| CPS ≥1 | 5.0 | - | - | |
| Total Population | 5.0 | - | - |
Data sourced from published results of the KEYNOTE-048 trial.[4]
Objective Response Rate (ORR)
The objective response rates were comparable between the Pembrolizumab plus chemotherapy arm and the EXTREME regimen, while the Pembrolizumab monotherapy arm showed a lower ORR. However, the duration of response was notably longer with Pembrolizumab-based therapies.[4][6]
| Treatment Arm | Patient Population (PD-L1 CPS) | ORR (%) |
| Pembrolizumab Monotherapy | Total Population | 16.9 |
| Pembrolizumab + Chemotherapy | Total Population | 36.0 |
| Cetuximab + Chemotherapy (EXTREME) | Total Population | 36.0 |
Data sourced from the final analysis of the KEYNOTE-048 trial.[6]
Experimental Protocols
The KEYNOTE-048 trial was a global, multicenter, randomized, open-label, active-controlled study.
Patient Population: The study enrolled 882 patients with recurrent or metastatic HNSCC who had not previously received systemic therapy for their advanced disease and were considered incurable by local therapies.[7] Patients were enrolled regardless of their PD-L1 tumor status.
Randomization and Treatment Arms: Participants were randomized in a 1:1:1 ratio to one of three treatment arms:
-
Pembrolizumab Monotherapy: 200 mg intravenously every 3 weeks.
-
Pembrolizumab + Chemotherapy: Pembrolizumab 200 mg intravenously every 3 weeks, plus a platinum-based drug (cisplatin or carboplatin) and 5-fluorouracil.
-
Cetuximab + Chemotherapy (EXTREME regimen): Cetuximab, a platinum-based drug (cisplatin or carboplatin), and 5-fluorouracil.
Endpoints: The primary endpoints were overall survival (OS) and progression-free survival (PFS). Secondary endpoints included objective response rate (ORR) and safety.[8] Tumor response was assessed by blinded independent central review according to Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[8][9]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the trial's structure, the following diagrams are provided.
Caption: Pembrolizumab blocks the PD-1 receptor on T-cells.
Caption: Cetuximab blocks the EGFR on tumor cells.
Caption: Workflow of the KEYNOTE-048 clinical trial.
References
- 1. Paradigm Change in First-Line Treatment of Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pembrolizumab With or Without Chemotherapy in Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: Updated Results of the Phase III KEYNOTE-048 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. Pembrolizumab-based first-line treatment for PD-L1-positive, recurrent or metastatic head and neck squamous cell carcinoma: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. KEYNOTE-048 - Clinical Trial Results for First-line Combination Therapy [keytrudahcp.com]
- 8. ascopubs.org [ascopubs.org]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Safety and Handling Protocols for PAT-048
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly identified as "PAT-048" was found. The following guidance is based on established safety protocols for handling highly potent active pharmaceutical ingredients (HPAPIs), cytotoxic compounds, and investigational drugs where toxicological data may be limited.[1][2] Researchers must consult the specific SDS and conduct a formal risk assessment for the exact compound being handled before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent compound this compound. The focus is on procedural, step-by-step guidance to ensure personnel safety and operational integrity.
Hazard Identification and Risk Assessment
Potent pharmaceutical compounds, by design, are biologically active at low concentrations.[1] Occupational exposure, even to small quantities, can pose significant health risks, including carcinogenic, mutagenic, and teratogenic effects.[3] Routes of exposure include inhalation of aerosols or particles, direct skin contact, and accidental ingestion.[3][4] A thorough risk assessment is mandatory before handling this compound to identify potential hazards and implement appropriate control measures.[5]
Engineering Controls: The Primary Barrier
Engineering controls are the most critical line of defense in minimizing exposure and should be prioritized over personal protective equipment (PPE).[6]
-
Containment: All procedures involving powdered or volatile forms of this compound must be performed within a certified containment system.
-
Facility Design:
-
Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to trained personnel only.[6][9]
-
Ventilation: The laboratory should have a single-pass air system (no air recirculation) with appropriate air change rates and HEPA filtration.[6][9]
-
Pressure Differentials: Maintain negative air pressure in HPAPI-handling areas relative to adjacent corridors to prevent contaminants from escaping.[9]
-
Personal Protective Equipment (PPE)
PPE is a crucial secondary measure to protect against exposure.[6] The selection of PPE should be based on a risk assessment of the specific task being performed.[5]
| Activity | Required PPE |
| Unpacking & Storage | Double Nitrile Gloves, Lab Coat, Safety Glasses |
| Weighing & Aliquoting (Powder) | Double Nitrile Gloves (tested for chemotherapy drug resistance), Disposable Gown (solid front, long sleeves), Sleeve Covers (armlets), Safety Goggles or Face Shield, N95 Respirator (if not in an isolator)[4][10] |
| Solution Preparation & Handling | Double Nitrile Gloves, Disposable Gown, Sleeve Covers, Safety Goggles[3][10] |
| Spill Cleanup (Large) | Industrial Thickness Gloves (>0.45mm), Disposable Gown, Safety Goggles, N95 Respirator or higher[3] |
Key PPE Requirements:
-
Gloves: Always wear two pairs of chemotherapy-rated nitrile gloves.[10] Change the outer pair immediately if contaminated and change both pairs regularly.
-
Gowns: Use disposable, solid-front gowns made of low-permeability fabric.[4][8]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. Use goggles or a full-face shield when there is a risk of splashing.[4][10]
-
Respiratory Protection: Surgical masks protect the product from the user, not the other way around.[8] An N95 respirator or higher is required for handling powders outside of a containment isolator.[4]
Caption: PPE selection workflow for handling this compound.
Safe Handling Procedures: Step-by-Step
A. Weighing this compound Powder:
-
Preparation: Don all required PPE for handling powders. Prepare the work surface within a ventilated balance enclosure by lining it with a disposable plastic-backed absorbent pad.[10]
-
Weighing: Tare a pre-labeled container. Carefully transfer the required amount of this compound using a dedicated spatula. Avoid creating dust.
-
Post-Weighing: Securely cap the container. Gently wipe the exterior of the container with a disposable, wetted wipe (e.g., 70% isopropyl alcohol).
-
Cleanup: Dispose of the absorbent pad and wipes as contaminated waste. Decontaminate the spatula and the enclosure surfaces.
B. Reconstituting this compound:
-
Preparation: Perform this task within a Class II BSC or fume hood. Don appropriate PPE for handling solutions.
-
Reconstitution: Uncap the vial containing the powdered this compound. Slowly add the diluent, directing the stream down the inner wall of the vial to minimize aerosol generation.
-
Mixing: Gently swirl the vial until the compound is fully dissolved. Do not shake or vortex vigorously.
-
Final Steps: Wipe the exterior of the vial and the septum with a sterile, alcohol-soaked wipe. Dispose of all consumables as contaminated waste.
Spill and Emergency Procedures
Promptly dealing with spills is crucial to prevent wider contamination.[3][5] Every lab must have a dedicated spill kit for cytotoxic/potent compounds.
A. Minor Spill (inside a containment device):
-
Alert: Notify others in the immediate area.
-
Contain: Use absorbent material from the spill kit to cover the spill.
-
Clean: Wearing full PPE, carefully collect the contaminated absorbent materials and place them in a designated cytotoxic waste bag.[4]
-
Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a detergent solution and finally water.
-
Dispose: Double-bag all contaminated materials and dispose of them as cytotoxic waste.[4]
B. Major Spill (outside a containment device):
-
Evacuate: Immediately alert all personnel and evacuate the area. Secure the area to prevent re-entry.
-
Report: Notify the lab supervisor and the institutional Environmental Health & Safety (EHS) department immediately.
-
Cleanup: Cleanup should only be performed by trained personnel equipped with appropriate PPE, including respiratory protection.
Decontamination and Waste Disposal
All materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous pharmaceutical waste.[11][12]
-
Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.[13]
-
Solid Waste: Includes gloves, gowns, absorbent pads, vials, and other contaminated consumables. Place these in a designated cytotoxic waste container (often a yellow or purple bin).
-
Liquid Waste: Do not pour liquid waste containing this compound down the drain.[11] Collect it in a sealed, labeled hazardous waste container.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container for cytotoxic waste.
-
Disposal Method: The primary method for disposing of cytotoxic waste is high-temperature incineration by a licensed hazardous waste contractor.[14][15]
Caption: Waste disposal pathway for this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. A practical approach to assess the hazardous exposure potential of investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. ipservices.care [ipservices.care]
- 5. hse.gov.uk [hse.gov.uk]
- 6. pharmtech.com [pharmtech.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. gerpac.eu [gerpac.eu]
- 9. altasciences.com [altasciences.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 12. anentawaste.com [anentawaste.com]
- 13. celitron.com [celitron.com]
- 14. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 15. iris.paho.org [iris.paho.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
